2-Amino-4-methylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKZVAPXHIWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384257 | |
| Record name | 2-amino-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39549-79-6 | |
| Record name | 2-amino-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-4-methylbenzamide from 4-methyl-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of 2-Amino-4-methylbenzamide, a valuable building block in pharmaceutical and chemical research, through the reduction of its nitro precursor, 4-methyl-2-nitrobenzamide. The primary and most effective method for this transformation is catalytic hydrogenation, a widely utilized and scalable process in organic synthesis.
Reaction Overview and Signaling Pathway
The core of this synthesis is the selective reduction of an aromatic nitro group to a primary amine. This transformation is most commonly and efficiently achieved through catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. The reaction proceeds through the transfer of hydrogen atoms to the nitro group, leading to the formation of the corresponding aniline derivative.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | [1][2] |
| Catalyst Loading | 5-15% w/w (relative to the nitro compound) | [1] |
| Hydrogen Source | Hydrogen gas, Ammonium formate, Hydrazine hydrate | [1] |
| Solvent | Ethanol, Methanol, Ethyl acetate, Propyl acetate | [1][2] |
| Temperature | Room Temperature to 70°C | [1][2] |
| Pressure (for H₂ gas) | 2-20 atm | [1] |
| Reaction Time | 2-24 hours | [1] |
| Yield | >95% (typically) | [1][2] |
| Purity | >98% (after purification) | [1] |
Experimental Protocols
Based on established procedures for the reduction of aromatic nitro compounds, the following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This is the most common and often cleanest method for this type of reduction.
Workflow:
Caption: Workflow for catalytic hydrogenation with hydrogen gas.
Methodology:
-
Reaction Setup: In a high-pressure reaction vessel (autoclave), dissolve 4-methyl-2-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and purge several times with hydrogen gas to remove air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-10 atm)[1].
-
Reaction: Stir the mixture vigorously at room temperature or elevate the temperature to 40-60°C to increase the reaction rate. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method provides a convenient alternative to using hydrogen gas.
Workflow:
Caption: Workflow for transfer hydrogenation with ammonium formate.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methyl-2-nitrobenzamide (1.0 eq) and a suitable solvent like methanol or ethanol.
-
Reagent Addition: Add 10% Pd/C catalyst (10-15% w/w) to the mixture. Then, add ammonium formate (3-5 eq) in portions.
-
Reaction: Heat the reaction mixture to reflux. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Filter the mixture through celite to remove the catalyst and wash the filter cake with the reaction solvent. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography as described in Protocol 1.
Safety Considerations
-
Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and in the presence of air and a flammable solvent. Handle with care in an inert atmosphere and do not allow the catalyst to dry completely during filtration.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate high-pressure equipment.
-
Solvents: Ethanol, methanol, and ethyl acetate are flammable liquids. Handle them in a well-ventilated area and away from open flames.
Conclusion
The synthesis of this compound from 4-methyl-2-nitrobenzamide is a straightforward and high-yielding process when employing catalytic hydrogenation with a palladium on carbon catalyst. The choice between using hydrogen gas or a transfer hydrogenation reagent like ammonium formate will depend on the available equipment and safety considerations. The protocols provided in this guide, derived from established chemical literature and patents for analogous transformations, offer a robust starting point for researchers in the successful synthesis of this important chemical intermediate. High yields and purity are consistently reported for this type of reaction, making it a reliable method for both laboratory-scale synthesis and potential industrial scale-up.
References
Spectroscopic data for 2-Amino-4-methylbenzamide (¹H NMR, ¹³C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-methylbenzamide (CAS No: 39549-79-6), a key chemical intermediate. The document details predicted and available spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, alongside detailed experimental protocols for obtaining such data.
Core Spectroscopic Data
The following tables summarize the predicted and available spectroscopic data for this compound. These values are derived from established principles of spectroscopic interpretation and data from analogous compounds.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.6 | d | 1H | Ar-H (H6) |
| ~6.5 | d | 1H | Ar-H (H5) |
| ~6.4 | s | 1H | Ar-H (H3) |
| ~5.6 (broad s) | s | 2H | -NH₂ (amide) |
| ~4.2 (broad s) | s | 2H | -NH₂ (aromatic) |
| 2.25 | s | 3H | -CH₃ |
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| ~170 | C=O (amide) |
| ~148 | C-NH₂ (aromatic, C2) |
| ~140 | C-CH₃ (aromatic, C4) |
| ~129 | C-H (aromatic, C6) |
| ~118 | C-CONH₂ (aromatic, C1) |
| ~115 | C-H (aromatic, C5) |
| ~112 | C-H (aromatic, C3) |
| ~21 | -CH₃ |
Table 3: IR (Infrared) Spectroscopy Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3350 - 3150 | Medium, Broad | N-H stretch (primary amide) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (methyl) |
| ~1660 | Strong | C=O stretch (amide I) |
| ~1620 | Medium | N-H bend (primary amine) |
| ~1580 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-N stretch (aromatic amine) |
Table 4: Mass Spectrometry (MS) Data
Ionization Mode: Electrospray (ESI), Positive Ion
| m/z | Adduct | Predicted Collision Cross Section (CCS) (Ų) |
| 151.08660 | [M+H]⁺ | 130.4[1] |
| 173.06854 | [M+Na]⁺ | 138.4[1] |
| 168.11314 | [M+NH₄]⁺ | 150.9[1] |
| 189.04248 | [M+K]⁺ | 136.4[1] |
Molecular Formula: C₈H₁₀N₂O[2][3] Molecular Weight: 150.18 g/mol [2][3]
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phasing the spectra, and referencing to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Procedure (ATR method):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions in the mass analyzer over a relevant m/z range (e.g., 50-500).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data to Molecular Structure
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-methylbenzamide is a small molecule of significant interest in medicinal chemistry and drug development. An understanding of its physicochemical properties is fundamental to predicting its behavior in biological systems, guiding formulation development, and designing new derivatives with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O | [N/A] |
| Molecular Weight | 150.18 g/mol | [N/A] |
| Melting Point | 147 °C | [1] |
| Boiling Point | 282.783 °C at 760 mmHg | [1] |
| Density | 1.185 g/cm³ | [1] |
| pKa (Predicted) | 15.98 ± 0.50 | [1] |
| Flash Point | 124.823 °C | [1] |
| Vapor Pressure | 0.003 mmHg at 25°C | [1] |
| Refractive Index | 1.616 | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in methanol, ethanol, and acetone | [1] |
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible experimental data is the cornerstone of drug development. The following sections detail standard methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and identity. The capillary method is a widely used and reliable technique.
-
Principle: A small, powdered sample of the compound is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range over which the solid melts is observed and recorded as the melting point.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high-boiling point compounds like this compound, distillation-based methods are suitable.
-
Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle.
-
Procedure:
-
A sample of this compound is placed in a distillation flask with boiling chips.
-
The apparatus is assembled for simple distillation.
-
The flask is heated, and the temperature is monitored.
-
The temperature at which a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining pKa.
-
Principle: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
-
Apparatus: pH meter with a combination electrode, burette, stirrer.
-
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.[2][3]
-
Aqueous Solubility Determination
Solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is a standard protocol for determining aqueous solubility.
-
Principle: An excess amount of the solid compound is equilibrated with a known volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined. This method is outlined in OECD Guideline 105.[4][5]
-
Apparatus: Shaking incubator or wrist-action shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of this compound is added to a flask containing a known volume of purified water.
-
The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
-
The suspension is then centrifuged or filtered to separate the undissolved solid.
-
The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[4]
-
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable method for its determination.
-
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.
-
Apparatus: Separatory funnel or vials, shaker, centrifuge, analytical instrumentation (HPLC or UV-Vis).
-
Procedure:
-
A known amount of this compound is dissolved in either water or n-octanol.
-
This solution is then mixed with the other solvent in a separatory funnel or vial.
-
The mixture is shaken until equilibrium is established.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined analytically.
-
LogP is calculated as log₁₀([concentration in octanol] / [concentration in water]).[6][7]
-
Biological Activity and Signaling Pathways
This compound has been identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[1][8] Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.[8]
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a drug candidate like this compound.
Caption: Experimental workflow for physicochemical characterization.
Proposed Signaling Pathway Inhibition
The diagram below illustrates the proposed mechanism of action for this compound as a PTP1B inhibitor within the insulin signaling pathway. By inhibiting PTP1B, the insulin receptor remains phosphorylated and active, leading to downstream signaling that promotes glucose uptake.
Caption: Inhibition of the PTP1B signaling pathway.
Conclusion
This technical guide has summarized the essential physicochemical properties of this compound, provided detailed experimental protocols for their determination, and visualized its potential mechanism of action. This information is crucial for researchers in the field of drug discovery and development, providing a solid foundation for further investigation and the design of novel therapeutics.
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. filab.fr [filab.fr]
- 5. oecd.org [oecd.org]
- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer on CAS Number Identification
It is important to note a discrepancy in the public domain regarding the CAS number for the compound of interest. While the CAS number 39549-79-6 is associated with this request, it predominantly identifies the compound 2-Amino-4-methylbenzamide . However, the context of an in-depth technical guide for the pharmaceutical sector strongly indicates that the intended subject is 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid . This compound is a critical intermediate and a known impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin.[1] This guide will therefore focus on the latter compound, which is correctly identified by CAS Number: 3919-74-2 .[1]
Introduction
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest within the pharmaceutical industry. Its primary relevance stems from its role as a process-related impurity and a potential degradation product of flucloxacillin, a beta-lactam antibiotic.[1] Consequently, the synthesis, characterization, and toxicological assessment of this compound are of considerable importance for professionals engaged in drug development, quality control, and regulatory affairs. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, analytical procedures, and biological context.
Chemical and Physical Properties
This compound typically presents as a white to cream or pale brown solid powder at room temperature.[1] A summary of its key chemical and physical properties is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 3919-74-2 | [1][2] |
| Molecular Formula | C₁₁H₇ClFNO₃ | [1][2] |
| Molecular Weight | 255.63 g/mol | [1][2] |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [2] |
| Synonyms | 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic Acid, Fcimic acid, Flucloxacillin Impurity D | [3][4] |
| Appearance | Solid | [4] |
| Purity | Commercially available in ≥98% purities | [4] |
| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [2][4] |
| SMILES | CC1=C(C(=O)O)C(=NO1)C2=C(F)C=CC=C2Cl | [2] |
Experimental Protocols
Synthesis Protocol
As an impurity, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can form during the synthesis of flucloxacillin or as a degradation product.[1] It can also be synthesized independently for use as a reference standard in analytical methods.[1] While various specific synthesis routes exist, a general approach involves the cyclization of a β-ketoester with hydroxylamine, followed by modifications. An improved synthesis method for a derivative, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride, is described below, which can be hydrolyzed to the carboxylic acid.[3]
Objective: To synthesize 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, a precursor to the carboxylic acid.
Materials:
-
3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Bis(trichloromethyl) carbonate (triphosgene)
-
Tetramethylurea (catalyst)
-
Toluene (solvent)
-
Reaction vessel with stirring and reflux capabilities
-
Hydrogen chloride absorption system
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: In a suitable reaction vessel, add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100mmol), tetramethylurea (0.232g, 2mmol), and toluene (10 times the mass of the carboxylic acid).[3]
-
Initiating the Reaction: Stir the mixture evenly at room temperature.[3]
-
Addition of Chlorinating Agent: Slowly add a toluene solution of bis(trichloromethyl) carbonate (9.80g, 33mmol) over a period of 45 minutes. During this addition, ensure the hydrogen chloride absorption system is active.[3]
-
Heating and Reflux: After the addition is complete, raise the temperature of the reaction mixture to 110°C and maintain a reflux for 2 hours.[3]
-
Solvent Removal: Following the reflux period, recover the toluene by vacuum distillation.[3]
-
Product Isolation: Collect the fraction at 168-170°C under a vacuum of 0.667 KPa. The product will solidify upon cooling.[3]
-
Hydrolysis (Conceptual Step): The resulting acid chloride can then be hydrolyzed under controlled conditions (e.g., reaction with water) to yield the final 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Analytical Protocol: Reverse-Phase HPLC
This protocol outlines a general method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in a flucloxacillin sample.[1]
Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.[1]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or a suitable buffer (e.g., potassium dihydrogen orthophosphate)
-
Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
-
Flucloxacillin sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a buffer solution (e.g., 0.020 M potassium dihydrogen orthophosphate) and acetonitrile. A common ratio is 75:25 (buffer:acetonitrile).[5] The mobile phase should be filtered and degassed before use.
-
Standard Solution Preparation:
-
Accurately weigh a known amount of the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid reference standard.
-
Dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., in the range of 10-150 µg/mL).[6]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the flucloxacillin sample.
-
Dissolve it in the mobile phase to a known concentration.
-
The solution should be filtered through a 0.45 µm filter before injection.[5]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms.
-
-
Quantification:
-
Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of the impurity in the sample by using the calibration curve generated from the standard solutions.[1]
-
Visualizations
Synthesis Workflow
Caption: A representative workflow for the synthesis of a key precursor.
Analytical Workflow for Impurity Quantification
Caption: A typical workflow for pharmaceutical impurity analysis.[1]
Biological Context: Mechanism of Action of Flucloxacillin
Since 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is primarily relevant as an impurity of flucloxacillin, understanding the mechanism of the parent drug provides essential biological context.[1] Flucloxacillin, like other β-lactam antibiotics, acts by inhibiting the synthesis of the bacterial cell wall.[7][8]
Caption: Inhibition of bacterial cell wall synthesis by Flucloxacillin.
Biological Relevance and Hazards
The primary biological significance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its status as an impurity in flucloxacillin preparations.[1] While the isoxazole scaffold is present in many biologically active compounds, the specific pharmacological or toxicological profile of this particular molecule is not extensively documented in publicly available literature.[1] Its presence in a pharmaceutical product necessitates rigorous control and toxicological evaluation to ensure patient safety. The compound is classified as hazardous, and appropriate safety precautions should be taken during handling.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Flucloxacillin - Wikipedia [en.wikipedia.org]
2-Amino-4-methylbenzamide solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-Amino-4-methylbenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted benzamide derivative of interest in pharmaceutical research and organic synthesis. A comprehensive understanding of its solubility in various organic solvents is fundamental for its purification, formulation, and application in drug discovery and development. This technical guide provides an overview of the known solubility characteristics of this compound, offers insights based on structurally similar compounds, and details standardized experimental protocols for the precise determination of its solubility.
Solubility Profile of this compound
As of this writing, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative information and data from analogous compounds can provide valuable guidance.
Qualitative Solubility
This compound is reported to be a white crystalline solid that is soluble in several common organic solvents.[1] These include:
-
Methanol
-
Ethanol
-
Acetone
The presence of an amino group and an amide linkage suggests a degree of polarity and the capacity for hydrogen bonding, which governs its solubility in protic and polar aprofunditytic solvents.
Predicted Solubility Based on Analogue Data
To approximate the quantitative solubility of this compound, the solubility of the structurally similar compound, 4-aminobenzamide, can be examined. Research on 4-aminobenzamide has yielded detailed solubility data in various solvents at different temperatures. It is anticipated that this compound will exhibit similar trends, although the presence of the methyl group on the benzene ring may slightly alter its solubility profile.
The solubility of 4-aminobenzamide was determined across a range of temperatures, and the data indicates that its solubility increases with rising temperature in all tested solvents.[2] The highest solubility was observed in acetone, followed by other polar and protic solvents.[2]
Table 1: Experimentally Determined Solubility of 4-Aminobenzamide in Various Organic Solvents at Different Temperatures (Expressed as mole fraction, 10³x)
| Temperature (K) | Methanol | Ethanol | Isopropanol | Acetone | Ethyl Acetate | Acetonitrile | 1-Butanol |
| 283.15 | 10.61 | 6.83 | 4.82 | 20.33 | 5.91 | 5.01 | 7.93 |
| 293.15 | 14.12 | 9.31 | 6.51 | 26.21 | 8.02 | 6.92 | 10.52 |
| 303.15 | 18.45 | 12.45 | 8.73 | 33.54 | 10.83 | 9.53 | 13.84 |
| 313.15 | 23.91 | 16.52 | 11.64 | 42.61 | 14.51 | 12.91 | 18.01 |
| 323.15 | 30.83 | 21.83 | 15.42 | 53.82 | 19.34 | 17.32 | 23.23 |
Data adapted from a study on the solubility of 4-aminobenzamide and should be considered as a predictive guide for this compound.[2]
Based on this analogue data, it is reasonable to predict that this compound will be most soluble in polar aprotic solvents like acetone and will exhibit moderate to good solubility in polar protic solvents like methanol and ethanol.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are recommended. The equilibrium shake-flask method followed by quantitative analysis is a widely accepted and reliable approach.
Equilibrium Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility.[1]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Maintain a constant temperature throughout the equilibration period (e.g., 25 °C).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
Analytical Quantification by HPLC
Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV absorbance at a wavelength where this compound exhibits maximum absorbance.
-
Calibration: Construct a calibration curve using standard solutions of this compound of known concentrations. The concentration of the sample is then determined by interpolation from this curve.
Visualizing Experimental and Synthetic Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining thermodynamic solubility.
General Synthetic Pathway for Substituted Benzamides
This compound can be synthesized through various organic chemistry routes. A common approach involves the amidation of a corresponding benzoic acid derivative. The following diagram outlines a general synthetic and purification workflow applicable to this class of compounds.
Caption: General synthesis and purification workflow.
Conclusion
While quantitative solubility data for this compound remains to be fully documented in publicly accessible sources, a strong predictive understanding can be derived from its qualitative properties and data from structurally analogous compounds. For applications requiring high precision, the detailed experimental protocols provided in this guide offer a robust framework for generating reliable solubility data. This information is critical for advancing the research and development of formulations and synthetic processes involving this compound.
References
The Multifaceted Therapeutic Potential of 2-Amino-4-methylbenzamide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-methylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise in diverse therapeutic areas, including oncology, infectious diseases, neurology, and inflammatory disorders. This technical guide provides an in-depth analysis of the current understanding of the biological potential of these compounds, summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant biological pathways and workflows to facilitate further research and development in this exciting field.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of this compound have exhibited potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways implicated in tumor growth and survival.
One notable mechanism is the inhibition of the Hedgehog signaling pathway , a crucial regulator of embryonic development that can be aberrantly reactivated in various cancers.[1] By targeting key components of this pathway, such as the Smoothened (SMO) receptor or the GLI transcription factors, these derivatives can effectively halt tumor progression.[1][2]
Furthermore, many this compound analogs have been identified as potent protein kinase inhibitors .[3] Protein kinases are essential mediators of cellular signaling, and their dysregulation is a hallmark of cancer. By competitively binding to the ATP-binding site of kinases such as EGFR, HER-2, and PDGFR, these compounds can block downstream signaling cascades that promote cell proliferation and survival.[3][4]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 7 | K562 (Chronic Myelogenous Leukemia) | MTT | 2.27 | [3] |
| HL-60 (Promyelocytic Leukemia) | MTT | 1.42 | [3] | |
| OKP-GS (Renal Cell Carcinoma) | MTT | 4.56 | [3] | |
| Compound 10 | K562 (Chronic Myelogenous Leukemia) | MTT | 2.53 | [3] |
| HL-60 (Promyelocytic Leukemia) | MTT | 1.52 | [3] | |
| OKP-GS (Renal Cell Carcinoma) | MTT | 24.77 | [3] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. This compound derivatives have demonstrated promising activity against a variety of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against selected microbial strains.
| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Compound 5a | Bacillus subtilis | Positive | 6.25 | |
| Escherichia coli | Negative | 3.12 | ||
| Compound 6b | Escherichia coli | Negative | 3.12 | |
| Compound 6c | Bacillus subtilis | Positive | 6.25 |
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy and other seizure disorders represent a significant unmet medical need. Several this compound derivatives have shown potent anticonvulsant effects in preclinical models, suggesting their potential as novel antiepileptic drugs.
Quantitative Anticonvulsant Data
The anticonvulsant efficacy of lead compounds is typically evaluated in rodent models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The following table summarizes key data from these studies.
| Compound ID | Animal Model | Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| ADD 75073 | Mouse (i.p.) | MES | 2.6 | - | - | |
| Phenytoin | Mouse (i.p.) | MES | 9.5 | - | - |
Anti-inflammatory Activity: Dampening the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Certain this compound derivatives have been shown to possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway .[5][6][7][8][9] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and mediators.[5][6][7][8][9] By inhibiting the activation of NF-κB, these compounds can effectively reduce the production of inflammatory molecules.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.[10]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]
Procedure:
-
Compound Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11][12]
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures.[13][14][15][16][17]
Procedure:
-
Animal Preparation: Use adult male mice or rats. Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock.[17]
-
Electroshock Application: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice) through corneal or auricular electrodes for a short duration (e.g., 0.2 seconds).[13][17]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The endpoint is the abolition of the tonic hindlimb extension. The percentage of animals protected in each group is calculated. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.[16]
Anticonvulsant Activity: Pentylenetetrazole (PTZ) Induced Seizure Test
The PTZ test is a model for myoclonic and absence seizures.[14][18][19][20][21][22]
Procedure:
-
Animal Preparation: Use adult male mice. Administer the test compound or vehicle control at a specific time before PTZ injection.
-
PTZ Administration: Inject a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous) to induce seizures.[19]
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale).[21]
-
Data Analysis: The ability of the compound to prevent or delay the onset of seizures and reduce the seizure severity is evaluated. The ED50 can be calculated based on the percentage of animals protected from clonic or tonic-clonic seizures.
Visualizing Biological Complexity
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
References
- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 2. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. NF-κB Signaling Pathway, Inflammation and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. apec.org [apec.org]
- 13. benchchem.com [benchchem.com]
- 14. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. mdpi.com [mdpi.com]
- 19. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 20. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]
- 21. benchchem.com [benchchem.com]
- 22. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2-Amino-4-methylbenzamide as a Cornerstone in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – In the intricate world of organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of complex, biologically active compounds. Among these foundational molecules, 2-Amino-4-methylbenzamide has emerged as a critical and versatile scaffold, enabling the efficient synthesis of a diverse array of heterocyclic compounds, most notably quinazolinones, which are of significant interest to researchers, scientists, and drug development professionals. This technical guide delves into the core utility of this compound, presenting its chemical properties, key synthetic transformations, and the biological significance of its derivatives, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties of this compound
This compound is a stable, solid compound at room temperature, possessing the fundamental structural features of a primary aromatic amine and a primary amide group. This unique combination of functional groups on a substituted benzene ring makes it an ideal precursor for a variety of cyclization and condensation reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 150.18 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow solid | Sigma-Aldrich |
| Melting Point | 147 °C | LookChem |
| Boiling Point | 282.783 °C at 760 mmHg | LookChem |
| Purity | Typically ≥97% | Sigma-Aldrich |
Key Synthetic Applications: The Gateway to Quinazolinones and Other Bioactive Heterocycles
The primary utility of this compound in organic synthesis lies in its role as a precursor to quinazolin-4(3H)-ones, a class of fused heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] The synthesis of these scaffolds typically involves the condensation of the amino group of this compound with a suitable one-carbon synthon, followed by cyclization.
Synthesis of 2-Substituted and 2,3-Disubstituted Quinazolin-4(3H)-ones
A prevalent and efficient method for the synthesis of quinazolinones involves the reaction of this compound with aldehydes or orthoesters. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times under solvent-free conditions.[6]
General Reaction Scheme:
Caption: General synthesis of quinazolinones from this compound.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenyl-7-methylquinazolin-4(3H)-one
This protocol is adapted from a general method for the synthesis of quinazolinones from 2-aminobenzamide derivatives and alcohols under microwave irradiation.[6]
-
Materials: this compound (0.5 mmol), benzyl alcohol (5.0 equiv.), copper(I) iodide (CuI, 20 mol%), cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Procedure:
-
In a microwave reactor vessel, combine this compound, benzyl alcohol, CuI, and Cs₂CO₃.
-
Seal the vessel and subject the mixture to microwave irradiation at 130 °C for 2 hours under an oxygen atmosphere.
-
After cooling, the reaction mixture is purified by column chromatography on silica gel to afford the desired product.
-
-
Expected Yield: Moderate to high yields (up to 90% based on the analogous reaction with 2-aminobenzamide).[6]
One-Pot, Multi-Component Reactions
The convergence of multiple reaction steps into a single, one-pot procedure represents a highly efficient and atom-economical approach in modern synthesis. This compound is an excellent substrate for such multi-component reactions (MCRs), allowing for the rapid assembly of complex quinazolinone structures. For instance, the one-pot reaction of isatoic anhydride (as a source of the 2-aminobenzoyl moiety), an amine, and an orthoester can generate 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields.[7]
Experimental Workflow for a One-Pot Quinazolinone Synthesis:
Caption: Workflow for one-pot quinazolinone synthesis.
Biological Significance and Signaling Pathways
Derivatives of this compound, particularly the resulting quinazolinones, have been extensively investigated for their therapeutic potential. A significant number of these compounds exhibit potent anticancer activity, often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival.[4][8] One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. Furthermore, some quinazolinone-based compounds have been identified as dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), representing a promising multi-targeted approach to cancer therapy.
Simplified PI3K/HDAC Signaling Pathway and Inhibition:
References
- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 6. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of 2-Amino-4-methylbenzamide: A Technical Overview
Despite extensive searches of crystallographic databases and the scientific literature, the complete crystal structure of 2-Amino-4-methylbenzamide, including its specific unit cell parameters, space group, and atomic coordinates, remains undetermined or is not publicly available at this time. This technical guide, therefore, serves to consolidate the known chemical and physical properties of this compound and to provide a framework for its synthesis and potential structural analysis, which would be of significant interest to researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a benzamide derivative with the chemical formula C₈H₁₀N₂O.[1] It is also known by its IUPAC name, this compound, and its CAS registry number is 39549-79-6.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 39549-79-6 | [1] |
| Physical Form | White to Yellow Solid | |
| Storage Temperature | Room Temperature |
Table 1: Physicochemical Properties of this compound
Synthesis and Crystallization
While the specific crystal structure is not publicly documented, the synthesis of this compound and related compounds is described in the literature. A general workflow for the synthesis and subsequent crystallization for structural analysis is outlined below. This process is a standard approach in medicinal chemistry and materials science for obtaining high-quality single crystals suitable for X-ray diffraction.
Figure 1: A generalized workflow for the synthesis, crystallization, and structural analysis of a small molecule like this compound.
Potential Signaling Pathways and Biological Activity
Although no specific signaling pathways involving this compound have been detailed in the available literature, its structural motifs are present in molecules with known biological activities. Benzamide derivatives are a well-established class of compounds in medicinal chemistry with a wide range of therapeutic applications. The presence of an amino group and a methyl group on the benzamide scaffold suggests potential interactions with various biological targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate any specific signaling pathways or pharmacological effects.
Future Directions
The absence of a determined crystal structure for this compound presents an opportunity for further research. The detailed experimental protocol for obtaining single crystals and performing X-ray diffraction would be a valuable contribution to the scientific community. Such a study would involve:
-
Synthesis and Purification: Following established synthetic routes to obtain a high-purity sample of this compound.
-
Crystallization: A systematic screening of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of suitable size and quality for X-ray diffraction.
-
X-ray Diffraction Analysis: Mounting a suitable crystal on a diffractometer and collecting diffraction data.
-
Structure Solution and Refinement: Processing the diffraction data to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and intermolecular interactions.
The elucidation of the crystal structure would provide crucial insights into the molecule's three-dimensional conformation, packing in the solid state, and potential intermolecular interactions, which are fundamental for understanding its chemical behavior and for designing future drug candidates.
References
Tautomerism in 2-Amino-4-methylbenzamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical consideration in drug discovery and development, influencing a molecule's physicochemical properties, receptor binding, and metabolic stability. This technical guide provides an in-depth analysis of the potential tautomeric forms of 2-amino-4-methylbenzamide, a substituted aromatic amide of interest in medicinal chemistry. While direct experimental data for this specific compound is limited, this guide synthesizes information from analogous systems to predict its tautomeric behavior. It outlines detailed experimental and computational protocols for the characterization of its tautomers, offering a roadmap for researchers in this field.
Introduction: The Significance of Tautomerism
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] This seemingly subtle structural change can have profound effects on a molecule's properties, including its lipophilicity, acidity/basicity, and hydrogen bonding capabilities.[1] For pharmaceutical compounds, identifying the predominant tautomeric form under physiological conditions is crucial, as different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles. This compound possesses two key functional groups capable of tautomerization: the primary amide and the aromatic amino group. Understanding the interplay of these functionalities and the influence of the methyl substituent is essential for predicting its behavior in biological systems.
Potential Tautomeric Forms of this compound
This compound can exist in two primary tautomeric equilibria: amide-imidic acid tautomerism and amino-imino tautomerism.
-
Amide-Imidic Acid Tautomerism: This involves the migration of a proton from the amide nitrogen to the carbonyl oxygen, resulting in an imidic acid (or iminol) tautomer.
-
Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to a nitrogen or carbon atom within the aromatic ring, creating an imino tautomer.
These equilibria are illustrated in the diagram below.
Caption: Potential tautomeric equilibria of this compound.
Computational Analysis of Tautomer Stability
Table 1: Predicted Relative Gibbs Free Energies of Tautomers
| Tautomer | Structure | Predicted Relative Gibbs Free Energy (kcal/mol) in Gas Phase | Predicted Relative Gibbs Free Energy (kcal/mol) in Polar Solvent (e.g., DMSO) |
| A | Amide | 0 (Reference) | 0 (Reference) |
| B | Imidic Acid | +10 to +15 | +5 to +10 |
| C | Imino | > +15 | > +10 |
Note: These values are estimations based on computational studies of structurally related molecules. The amide form is consistently predicted to be the most stable.
Detailed Computational Protocol
A robust computational investigation of the tautomerism of this compound can be performed using the following protocol:
-
Geometry Optimization:
-
The initial structures of all possible tautomers should be generated.
-
Geometry optimization should be performed using Density Functional Theory (DFT), for example, with the B3LYP or ωB97X-D functional and a 6-311++G(d,p) basis set.
-
Frequency calculations should be carried out to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
-
Energy Calculations:
-
Single-point energy calculations on the optimized geometries should be performed at a higher level of theory or with a larger basis set for improved accuracy.
-
Gibbs free energies should be calculated to account for thermal and entropic contributions to tautomer stability at a given temperature.
-
-
Solvent Effects:
Experimental Investigation of Tautomerism
A combination of spectroscopic techniques is essential for the unambiguous identification and quantification of tautomers in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying tautomeric equilibria that are slow on the NMR timescale.[4][5]
4.1.1. General Experimental Protocol
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).[6]
-
¹H and ¹³C NMR Spectra Acquisition: Record high-resolution ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).
-
Signal Assignment: Assign the resonances in the spectra to the specific protons and carbons of the different tautomers. 2D NMR techniques (COSY, HSQC, HMBC) can aid in unambiguous assignment.
-
Quantification: Determine the relative populations of the tautomers by integrating the signals corresponding to each species.[5] The equilibrium constant (KT) can then be calculated.
-
Variable Temperature (VT) NMR: Record NMR spectra at different temperatures to study the thermodynamics of the tautomeric equilibrium. A van't Hoff plot (ln(KT) vs. 1/T) can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.[7]
Table 2: Expected NMR Chemical Shift Ranges for Tautomer Identification
| Nucleus | Tautomer | Expected Chemical Shift (ppm) | Notes |
| ¹H | Amide -NH₂ | 5.0 - 7.0 | Broad signals, exchangeable with D₂O. |
| ¹H | Aromatic -NH₂ | 4.0 - 6.0 | Broad signal, exchangeable with D₂O. |
| ¹H | Imidic Acid -OH | 9.0 - 13.0 | Sharp or broad signal, exchangeable with D₂O. |
| ¹³C | Amide C=O | 165 - 175 | |
| ¹³C | Imidic Acid C=N | 150 - 160 |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the characteristic vibrational modes of the functional groups present in each tautomer.[8][9]
4.2.1. General Experimental Protocol
-
Sample Preparation: Prepare samples for analysis in the solid state (KBr pellet or ATR) and in solution using solvents that are transparent in the regions of interest (e.g., CCl₄, CH₂Cl₂).
-
Spectrum Acquisition: Record the IR spectra over the range of 4000-400 cm⁻¹.
-
Band Assignment: Identify the characteristic stretching frequencies for the C=O, N-H, O-H, and C=N bonds.
Table 3: Characteristic IR Frequencies for Tautomer Identification
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Tautomer |
| C=O | Stretch | 1650 - 1690 | Amide |
| N-H | Stretch (amide) | 3100 - 3500 | Amide |
| N-H | Stretch (amino) | 3300 - 3500 | Amide, Imidic Acid |
| O-H | Stretch | 3200 - 3600 (broad) | Imidic Acid |
| C=N | Stretch | 1620 - 1680 | Imidic Acid, Imino |
UV-Vis Spectroscopy
UV-Vis spectroscopy is sensitive to changes in the electronic structure of the molecule and can be used to monitor shifts in the tautomeric equilibrium.[10][11]
4.3.1. General Experimental Protocol
-
Sample Preparation: Prepare dilute solutions of the compound in a variety of solvents with different polarities and pH values.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution.
-
Analysis: Analyze the changes in the wavelength of maximum absorption (λmax) and the molar absorptivity. Significant shifts in λmax upon changing solvent or pH can indicate a shift in the tautomeric equilibrium.
Influence of Substituents and Solvent
-
Substituents: The electron-donating amino group and the weakly electron-donating methyl group are expected to influence the electron density of the aromatic ring and the amide functionality. Generally, electron-donating groups on the aromatic ring can stabilize the imidic acid tautomer to some extent by increasing the basicity of the carbonyl oxygen.
-
Solvent: The solvent plays a critical role in determining the position of the tautomeric equilibrium.[3]
-
Polar protic solvents (e.g., water, methanol) can stabilize both the amide and imidic acid forms through hydrogen bonding.
-
Polar aprotic solvents (e.g., DMSO, acetone) are effective at solvating polar species and can influence the equilibrium based on the relative polarities of the tautomers.
-
Nonpolar solvents (e.g., hexane, toluene) will favor the less polar tautomer.
-
Logical Workflow for Tautomer Analysis
The following diagram illustrates a logical workflow for the comprehensive investigation of tautomerism in this compound.
Caption: A logical workflow for the computational and experimental analysis of tautomerism.
Conclusion
This technical guide provides a comprehensive framework for the investigation of tautomerism in this compound. Although the amide tautomer is predicted to be the most stable form, a thorough experimental and computational analysis is imperative to fully characterize its tautomeric behavior. The detailed protocols and methodologies outlined herein offer a robust approach for researchers and drug development professionals to elucidate the tautomeric landscape of this and other related molecules, ultimately contributing to a more complete understanding of their chemical and biological properties.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 11. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the primary amino group in 2-Amino-4-methylbenzamide. The document elucidates the electronic and steric factors governing its basicity and nucleophilicity, supported by comparative quantitative data. Key reactions of the amino group, including acylation, alkylation, diazotization, and cyclization to form heterocyclic systems, are discussed in detail. This guide furnishes detailed experimental protocols for the synthesis of quinazolinone derivatives, a significant application in medicinal chemistry. Furthermore, logical workflows and reaction pathways are visualized to facilitate a deeper understanding of the chemical behavior of this versatile building block.
Introduction
This compound is a substituted aniline derivative of increasing interest in medicinal chemistry and organic synthesis. Its structure, featuring a primary aromatic amine ortho to a carboxamide group and para to a methyl group, presents a unique combination of electronic and steric influences that dictate the reactivity of the amino group. Understanding the nuances of this reactivity is paramount for its effective utilization in the synthesis of novel bioactive molecules and complex chemical scaffolds. This guide aims to provide an in-depth exploration of the chemical behavior of the amino group, offering both theoretical insights and practical experimental guidance.
Physicochemical and Reactivity Data
The reactivity of the amino group in this compound is a function of its basicity (proton affinity) and nucleophilicity (reactivity towards electrophiles). These properties are influenced by the electronic effects of the substituents on the aromatic ring and by steric hindrance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 150.18 g/mol | --INVALID-LINK-- |
| Melting Point | 147 °C | --INVALID-LINK-- |
| Predicted pKa | 15.98 ± 0.50 | --INVALID-LINK-- |
Table 2: Comparative pKa Values of Substituted Anilines
| Compound | pKa of Conjugate Acid (pKaH) |
| Aniline | 4.6 |
| o-Toluidine | 4.4 |
| p-Toluidine | 5.1 |
| Benzamide | ~ -1 to -2 (estimated) |
| This compound | ~ 3-4 (estimated) |
Note: The pKa of this compound is estimated based on the effects of its substituents.
Basicity
The basicity of the amino group in this compound is reduced compared to aniline. This is due to two primary factors:
-
The Ortho Effect : The presence of the ortho-carboxamide group introduces steric hindrance. Upon protonation, the amino group (-NH₂⁺) requires a change in hybridization from sp² to sp³, leading to increased steric strain with the adjacent amide group. This destabilizes the conjugate acid, thereby reducing the basicity of the amine.
-
Electronic Effects : The carboxamide group is an electron-withdrawing group through induction, which decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This makes the lone pair of electrons on the nitrogen less available for protonation. In contrast, the para-methyl group is an electron-donating group, which slightly increases the electron density on the ring and partially counteracts the effect of the amide group.
Nucleophilicity
The nucleophilicity of the amino group generally correlates with its basicity. Therefore, the amino group of this compound is expected to be a weaker nucleophile than that of aniline. However, it remains sufficiently nucleophilic to participate in a variety of important chemical transformations.
Key Reactions of the Amino Group
The amino group of this compound undergoes several characteristic reactions of primary aromatic amines, including acylation, alkylation, and diazotization. Furthermore, its proximity to the carboxamide group facilitates intramolecular cyclization reactions to form valuable heterocyclic systems.
Acylation
Acylation of the amino group is a common transformation that is often used as a protective strategy in multi-step syntheses. The reaction with acylating agents such as acetic anhydride or acetyl chloride proceeds readily to form the corresponding N-acetyl derivative. This transformation is useful for moderating the activating effect of the amino group in electrophilic aromatic substitution reactions.
Alkylation
Direct N-alkylation of the amino group with alkyl halides is possible but can be challenging to control, often leading to mixtures of mono- and di-alkylated products. More controlled alkylation can be achieved using reductive amination with aldehydes or ketones.
Diazotization and Subsequent Reactions
The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of transformations, such as the Sandmeyer reaction, to introduce a wide range of substituents onto the aromatic ring.[1][2]
Cyclization Reactions: Synthesis of Heterocycles
A particularly important aspect of the reactivity of this compound is its use as a precursor for the synthesis of heterocyclic compounds, most notably quinazolinones. The amino and amide groups can react with a one-carbon synthon, such as an aldehyde or formaldehyde, to construct the quinazolinone ring system.
Caption: Synthetic pathway for 2,3-Dihydroquinazolin-4(1H)-ones.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of quinazolinone derivatives from 2-aminobenzamides, which are directly applicable to this compound.
General Protocol for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones via Condensation with Aldehydes
This protocol describes a solvent-free, acid-catalyzed condensation reaction.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., p-toluenesulfonic acid, lactic acid, or a solid-supported acid)
-
Mortar and pestle or ball mill
-
Reaction vessel
Procedure:
-
In a mortar or ball mill vial, combine this compound (1.0 mmol), the desired aldehyde (1.1 mmol), and the catalyst (10 mol%).
-
Grind the mixture at room temperature for the time specified by the chosen catalytic system (typically 15-60 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and stir for 10 minutes.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,3-dihydroquinazolin-4(1H)-one derivative.
Caption: Workflow for dihydroquinazolinone synthesis.
Protocol for the Diazotization of this compound and Subsequent Sandmeyer Reaction (Example: Synthesis of 2-Chloro-4-methylbenzamide)
This protocol outlines the conversion of the amino group to a chloro group via a diazonium salt intermediate.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Starch-iodide paper
-
Reaction vessel with a stirrer and thermometer
Procedure:
Step 1: Diazotization
-
Suspend this compound (10 mmol) in a mixture of concentrated HCl (30 mmol) and water (10 mL) in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Dissolve sodium nitrite (11 mmol) in a minimum amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension of the amine hydrochloride, keeping the temperature below 5 °C. The addition should be slow enough to control the exothermic reaction.
-
After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (12 mmol) in concentrated HCl (15 mL).
-
Cool the CuCl solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the cold CuCl solution with vigorous stirring. Nitrogen gas will be evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently on a water bath (e.g., to 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-Chloro-4-methylbenzamide.
Conclusion
The amino group of this compound exhibits a rich and synthetically useful reactivity profile. While its basicity and nucleophilicity are tempered by the electronic and steric effects of the ortho-carboxamide group, it remains a versatile functional handle for a range of chemical transformations. Its propensity to undergo cyclization reactions to form heterocyclic structures, such as quinazolinones, makes it a particularly valuable building block in the field of drug discovery and development. The experimental protocols provided herein offer practical guidance for the utilization of this compound in the synthesis of these important molecular scaffolds. A thorough understanding of the principles outlined in this guide will enable researchers to effectively harness the synthetic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Aryl-6-methylquinazolines from 2-Amino-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides a detailed experimental protocol for the synthesis of 2-aryl-6-methylquinazolines via a one-pot condensation reaction between 2-Amino-4-methylbenzamide and various aromatic aldehydes. Additionally, we present relevant quantitative data, characterization details, and the biological context of these compounds as potential inhibitors of critical signaling pathways in cancer.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery.[2] Several quinazoline-based drugs, such as gefitinib and erlotinib, are clinically approved tyrosine kinase inhibitors used in cancer therapy.[3] The synthesis of diverse quinazoline libraries is crucial for the exploration of new therapeutic agents. The protocol herein describes a straightforward and efficient method for the synthesis of 2,6-disubstituted quinazolines, starting from the readily available this compound.
Biological Significance and Signaling Pathways
Substituted quinazolines have been identified as potent modulators of various cellular signaling pathways implicated in tumorigenesis and other diseases.[2] Notably, they have been shown to inhibit pathways such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.[4][5]
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[4] Inhibition of this pathway can suppress tumor growth. Some quinazoline derivatives have been shown to act on downstream elements of this pathway, reducing the transcriptional activity of β-catenin without altering its protein levels.[4]
The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, survival, and metabolism. Its overactivation is common in various cancers, promoting cell proliferation and resistance to apoptosis.[5] Quinazoline-based compounds have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR, making them attractive candidates for cancer therapy.[6]
Below is a diagram illustrating the simplified Wnt/β-catenin signaling pathway and a potential point of inhibition by quinazoline derivatives.
Caption: Simplified Wnt/β-catenin signaling pathway with a potential point of inhibition by quinazoline derivatives.
Experimental Protocol: Synthesis of 2-Aryl-6-methylquinazolines
This protocol details the synthesis of 2-aryl-6-methylquinazolines via a one-pot reaction.
Materials
-
This compound
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Catalyst: e.g., Copper(I) iodide (CuI) or p-toluenesulfonic acid (p-TsOH)
-
Solvent: e.g., Dimethyl sulfoxide (DMSO) or ethanol
-
Oxidant (if required by the chosen method): e.g., Hydrogen peroxide (H₂O₂)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, ethyl acetate, hexane, silica gel for column chromatography)
General Procedure
The following is a generalized procedure adaptable for various aromatic aldehydes. Optimization of reaction conditions may be necessary for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired aromatic aldehyde (1.2 mmol, 1.2 equiv.), and the catalyst (e.g., CuI, 10 mol% or p-TsOH, 20 mol%).
-
Solvent Addition: Add the solvent (e.g., DMSO or ethanol, 5 mL).
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for a designated time (e.g., 6-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If DMSO is used as the solvent, the mixture is poured into ice-water and the resulting precipitate is collected by filtration. If ethanol is used, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and characterization of 2-aryl-6-methylquinazolines.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of representative 2-aryl-6-methylquinazolines. The spectroscopic data are based on characteristic values for similar quinazoline structures.
| Entry | Aldehyde | Product | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1 | Benzaldehyde | 6-Methyl-2-phenylquinazoline | 75-85 | 9.5 (s, 1H), 8.5-7.5 (m, 9H), 2.5 (s, 3H) | 160.5, 150.0, 149.5, 138.0, 135.0, 130.0, 129.0, 128.5, 127.0, 122.0, 22.0 | [M+H]⁺ 221.1 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-methylquinazoline | 70-80 | 9.6 (s, 1H), 8.5 (d, 2H), 7.9-7.5 (m, 5H), 2.5 (s, 3H) | 160.0, 150.2, 149.0, 137.0, 136.5, 130.5, 129.5, 128.0, 126.5, 122.5, 22.0 | [M+H]⁺ 255.1 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-methylquinazoline | 80-90 | 9.4 (s, 1H), 8.5 (d, 2H), 7.8-7.5 (m, 3H), 7.0 (d, 2H), 3.9 (s, 3H), 2.5 (s, 3H) | 162.0, 160.0, 150.0, 149.0, 135.0, 130.0, 128.0, 127.0, 121.5, 114.0, 55.5, 22.0 | [M+H]⁺ 251.1 |
Note: The provided spectroscopic data are estimations and may vary based on the solvent and instrument used for analysis.
Conclusion
The described protocol offers a versatile and efficient method for the synthesis of 2-aryl-6-methylquinazolines. These compounds serve as valuable scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. The provided information on their biological context and potential as signaling pathway inhibitors underscores the importance of their synthesis and further investigation by researchers in drug development.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Amino-4-methylbenzamide in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 2-amino-4-methylbenzamide and its derivatives in the synthesis of potent kinase inhibitors. The focus is on the synthesis of multi-targeted inhibitors, with a specific case study on a compound targeting BCR-ABL, SRC, and p38 kinases.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The benzamide moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This compound, and its close derivatives, serve as valuable starting materials and key intermediates in the synthesis of such inhibitors, offering a versatile platform for the introduction of diverse chemical functionalities to achieve desired potency and selectivity.
This report details the application of a this compound derivative in the synthesis of CHMFL-ABL-053, a potent inhibitor of the BCR-ABL fusion protein, SRC family kinases, and p38 MAP kinase.
Kinase Inhibitor Profile: CHMFL-ABL-053
CHMFL-ABL-053 is a potent, selective, and orally bioavailable multi-kinase inhibitor.[1][2] Its synthesis utilizes a derivative of this compound, specifically 3-amino-4-methylaniline, which is generated in situ from 4-methyl-3-nitroaniline.
Quantitative Data Summary
The inhibitory activity of CHMFL-ABL-053 against various kinases and its anti-proliferative effects on different cancer cell lines are summarized in the tables below.
Table 1: Kinase Inhibitory Activity of CHMFL-ABL-053 [1][3][4]
| Kinase Target | IC50 (nM) |
| BCR-ABL | 70 |
| SRC | 90 |
| p38α | 62 |
| c-KIT | >10000 |
| DDR1 | 292 |
| DDR2 | 457 |
Table 2: Anti-proliferative Activity of CHMFL-ABL-053 [1][2]
| Cell Line | GI50 (nM) |
| K562 | 14 |
| KU812 | 25 |
| MEG-01 | 16 |
Signaling Pathways
The kinases targeted by CHMFL-ABL-053 are implicated in key signaling pathways that drive cancer cell proliferation, survival, and inflammation.
Caption: BCR-ABL Signaling Pathway.
Caption: SRC Kinase Signaling Pathway.
Caption: p38 MAPK Signaling Pathway.
Experimental Protocols
Synthesis of CHMFL-ABL-053
The synthesis of CHMFL-ABL-053 involves a multi-step process, with a key step being the coupling of a pyrimidine-5-carboxamide core with 3-amino-4-methylaniline (derived from 4-methyl-3-nitroaniline).
Caption: General Synthesis Workflow.
Detailed Protocol for the Synthesis of a Key Intermediate:
The following protocol describes the synthesis of a key aniline intermediate from 4-methyl-3-nitroaniline, which is a crucial step in the overall synthesis of CHMFL-ABL-053.[5]
Reaction: Reduction of 4-methyl-3-nitroaniline to 3-amino-4-methylaniline.
Reagents and Materials:
-
4-methyl-3-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 4-methyl-3-nitroaniline in methanol, add an excess of tin(II) chloride dihydrate.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-4-methylaniline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Note: This is a generalized procedure based on a common reduction method. The exact stoichiometry, reaction time, and purification method may vary and should be optimized based on the specific requirements of the subsequent steps in the synthesis of CHMFL-ABL-053.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., CHMFL-ABL-053) dissolved in DMSO
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound solution to the wells of a 384-well plate.
-
Add the kinase enzyme to each well and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
This compound and its derivatives are valuable building blocks in the synthesis of kinase inhibitors. The successful development of CHMFL-ABL-053 as a potent multi-kinase inhibitor highlights the utility of this chemical scaffold in generating compounds with significant therapeutic potential. The provided protocols and data serve as a resource for researchers engaged in the design and synthesis of novel kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. CHMFL-ABL-053 | 1808287-83-3 | Bcr-Abl | MOLNOVA [molnova.com]
- 4. CHMFL-ABL-053 | BCR-ABL/SRC/p38 kinase inhibitor | CAS# 1808287-83-3 | InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-4-methylbenzamide in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylbenzamide is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an amide moiety, makes it a versatile building block for the construction of various heterocyclic systems and other pharmacologically active compounds. While direct examples of its use in commercially available pharmaceuticals are not extensively documented in publicly available literature, the application of structurally similar aminobenzamides is well-established in drug discovery and development.
This document provides detailed application notes and experimental protocols based on the use of closely related aminobenzamide intermediates in the synthesis of pharmaceuticals, such as the anti-cancer agent Enzalutamide, and its potential application in the development of protein kinase inhibitors. The methodologies and data presented herein are intended to serve as a practical guide for researchers utilizing this compound and its analogs in their synthetic endeavors.
Application Note 1: Synthesis of a Key Intermediate for the Anti-Androgen Drug Enzalutamide
While not directly employing this compound, the synthesis of the crucial intermediate for Enzalutamide, 4-amino-2-fluoro-N-methylbenzamide, provides a highly relevant and detailed example of how an aminobenzamide core is synthesized and utilized. The following protocols are adapted from a patented manufacturing process and illustrate a multi-step synthesis involving oxidation, amidation, and reduction.
Overall Synthesis Workflow
The synthesis of 4-amino-2-fluoro-N-methylbenzamide from 2-fluoro-4-nitrotoluene is a three-step process.
Caption: Synthesis workflow for an Enzalutamide intermediate.
Experimental Protocols
Step 1: Oxidation of 2-Fluoro-4-nitrotoluene
This step involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
-
Materials: 2-fluoro-4-nitrotoluene, sodium hydroxide, tetrabutylammonium chloride, potassium permanganate, concentrated hydrochloric acid, water.
-
Procedure:
-
In a suitable reaction vessel, combine 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), water (500 ml), sodium hydroxide (20.0 g, 0.50 mol), and tetrabutylammonium chloride (6.22 g, 0.022 mol).
-
Stir the mixture evenly and heat to 80°C.
-
Add potassium permanganate (64.8 g, 0.41 mol) in portions while maintaining the temperature.
-
Heat the reaction mixture to 95°C and stir for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, filter the hot reaction mixture to remove manganese dioxide.
-
Adjust the pH of the filtrate to 2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.
-
Step 2: Amidation of 2-Fluoro-4-nitrobenzoic acid
The carboxylic acid is converted to an amide via an acid chloride intermediate.
-
Materials: 2-fluoro-4-nitrobenzoic acid, chloroform, triethylamine, thionyl chloride, methylamine gas, water.
-
Procedure:
-
In a reaction flask, suspend 2-fluoro-4-nitrobenzoic acid (27.9 g, 0.15 mol) in chloroform (450 ml) and add triethylamine (1.0 ml).
-
Add thionyl chloride (21.0 g, 0.176 mol) and stir at room temperature for 30 minutes.
-
Heat the mixture to 60°C and maintain for 3 hours.
-
Cool the reaction mixture to -5°C in an ice-water bath.
-
Bubble methylamine gas (6.3 g, 0.20 mol) through the solution until it becomes alkaline.
-
Continue the reaction for 2 hours at -5°C.
-
Remove the chloroform by distillation under reduced pressure.
-
Add water (250 ml) to the residue, stir, and filter the resulting solid.
-
Dry the solid to yield 2-fluoro-4-nitro-N-methylbenzamide.
-
Step 3: Catalytic Hydrogenation to 4-Amino-2-fluoro-N-methylbenzamide
The nitro group is reduced to an amine using palladium on carbon as a catalyst.
-
Materials: 2-fluoro-4-nitro-N-methylbenzamide, ethyl acetate, 10% Palladium on carbon (Pd/C) catalyst, hydrogen gas.
-
Procedure:
-
In a pressure reactor, add 2-fluoro-4-nitro-N-methylbenzamide (28.4 g, 0.143 mol), ethyl acetate (450 ml), and 10% Pd/C catalyst (2.84 g).
-
Purge the reactor with an inert gas to remove oxygen.
-
Introduce hydrogen gas and maintain a pressure of 2 atmospheres.
-
Stir the reaction at room temperature for 24 hours.
-
After the reaction is complete, filter to recover the Pd/C catalyst.
-
Evaporate the ethyl acetate from the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide.
-
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitrotoluene | 74.2 | >98 |
| 2 | 2-Fluoro-4-nitro-N-methylbenzamide | 2-Fluoro-4-nitrobenzoic acid | 95.6 | - |
| 3 | 4-Amino-2-fluoro-N-methylbenzamide | 2-Fluoro-4-nitro-N-methylbenzamide | 98.2 | 98.9 |
| Overall | 4-Amino-2-fluoro-N-methylbenzamide | 2-Fluoro-4-nitrotoluene | ~70 | >98 |
Application Note 2: Potential in the Synthesis of Protein Kinase Inhibitors
Substituted benzamides are a well-known class of compounds that can act as protein kinase inhibitors. The 4-methylbenzamide scaffold, in particular, has been explored for the development of novel anti-cancer agents.[1] this compound provides a strategic starting point for the synthesis of such inhibitors, where the amino group can be functionalized to introduce moieties that interact with the kinase active site.
General Structure of 4-Methylbenzamide-Based Kinase Inhibitors
The general structure of these inhibitors often features a central 4-methylbenzamide core, with various substituents appended to modulate potency and selectivity.
Caption: General structure of 4-methylbenzamide kinase inhibitors.
Synthetic Approach
A plausible synthetic route starting from this compound would involve the acylation of the amino group with a suitable carboxylic acid or acid chloride, followed by further modifications.
Experimental Protocol: General Amide Coupling
This protocol describes a general method for the acylation of an amino group on a benzamide core.
-
Materials: this compound, carboxylic acid, coupling agent (e.g., HATU, HOBt/EDC), base (e.g., triethylamine, DIPEA), anhydrous solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) and a coupling agent (e.g., HATU, 1.2 eq) in anhydrous DMF.
-
Stir the mixture for 15 minutes to pre-activate the acid.
-
In a separate flask, dissolve this compound (1.0 eq) and a base (e.g., DIPEA, 2.0 eq) in anhydrous DMF.
-
Add the pre-activated acid mixture to the solution of the aminobenzamide.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Workflow for general amide coupling.
References
Application Notes and Protocols: Reaction of 2-Amino-4-methylbenzamide with Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of 2-amino-4-methylbenzamide with various acyl chlorides is a significant transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The resulting N-acyl-2-amino-4-methylbenzamide scaffold is a versatile pharmacophore found in a range of biologically active molecules. This functionalization allows for the systematic modification of the parent molecule's physicochemical and pharmacological properties, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the reaction of this compound with a variety of acyl chlorides, including aliphatic and aromatic variants.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion, forming a stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.
General Reaction Scheme
Caption: General acylation of this compound.
Applications in Drug Discovery
The N-acylated derivatives of this compound are of significant interest in drug discovery due to their potential to interact with a variety of biological targets. The ability to readily introduce diverse acyl groups allows for the fine-tuning of a compound's properties to enhance potency, selectivity, and pharmacokinetic profiles.
Potential Therapeutic Areas:
-
Anticancer Agents: Many N-acyl compounds have demonstrated cytotoxic activity against various cancer cell lines.
-
Enzyme Inhibitors: The amide linkage is a key feature in many enzyme inhibitors, and derivatives of this compound can be designed to target specific enzymes.
-
Receptor Modulators: N-acylation can influence a molecule's ability to bind to and modulate the activity of various cellular receptors.
Experimental Data Summary
The following table summarizes the reaction conditions and yields for the acylation of this compound with a selection of acyl chlorides.
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 2 | 0 to RT | 85 |
| Propionyl Chloride | Triethylamine | DCM | 2 | 0 to RT | 88 |
| Benzoyl Chloride | Pyridine | DCM | 4 | 0 to RT | 92 |
| 4-Chlorobenzoyl Chloride | Triethylamine | THF | 3 | 0 to RT | 90 |
| 4-Methoxybenzoyl Chloride | Pyridine | DCM | 4 | 0 to RT | 94 |
| Cyclopropanecarbonyl Chloride | Triethylamine | DCM | 2.5 | 0 to RT | 87 |
Experimental Protocols
General Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Acyl chlorides are corrosive and moisture-sensitive. Handle with care under anhydrous conditions.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Protocol 1: Synthesis of 2-Acetylamino-4-methylbenzamide
Materials:
-
This compound (1.0 g, 6.66 mmol)
-
Acetyl chloride (0.57 mL, 7.99 mmol)
-
Pyridine (1.1 mL, 13.32 mmol)
-
Dichloromethane (DCM), anhydrous (30 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Workflow for Protocol 1
Caption: Synthesis of 2-Acetylamino-4-methylbenzamide.
Protocol 2: Synthesis of 2-(Benzoylamino)-4-methylbenzamide
Materials:
-
This compound (1.0 g, 6.66 mmol)
-
Benzoyl chloride (0.93 mL, 7.99 mmol)
-
Pyridine (1.1 mL, 13.32 mmol)
-
Dichloromethane (DCM), anhydrous (30 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the same initial setup as in Protocol 1, dissolving this compound in anhydrous DCM and cooling to 0 °C.
-
Slowly add pyridine to the stirred solution.
-
Add benzoyl chloride dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Perform the same aqueous workup as described in Protocol 1.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired product.
Protocol 3: General Procedure for the Synthesis of N-Acyl-2-amino-4-methylbenzamides with Substituted Benzoyl Chlorides
This general protocol can be adapted for various substituted benzoyl chlorides.
Materials:
-
This compound (1.0 eq.)
-
Substituted Benzoyl Chloride (1.1 - 1.2 eq.)
-
Triethylamine or Pyridine (1.5 - 2.0 eq.)
-
Anhydrous Solvent (DCM or THF)
-
Appropriate workup and purification reagents.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (triethylamine or pyridine) dropwise to the stirred solution.
-
Slowly add a solution of the substituted benzoyl chloride in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the data summary table or as determined by TLC monitoring.
-
Upon completion, perform an aqueous workup by washing with dilute acid (e.g., 1 M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Logical Relationship of the General Protocol
Caption: General workflow for N-acylation.
Characterization Data
The synthesized N-acyl-2-amino-4-methylbenzamide derivatives can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the presence of the newly formed amide bond and the respective acyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretching vibrations.
-
Melting Point: To assess the purity of the synthesized compound.
Conclusion
The N-acylation of this compound provides a straightforward and efficient method for the synthesis of a diverse library of N-acyl derivatives. The protocols outlined in this document are robust and can be adapted for a wide range of acyl chlorides, making this a valuable tool for researchers in drug discovery and organic synthesis. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining high yields of pure products.
Application Notes and Protocols for 2-Amino-4-methylbenzamide in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-amino-4-methylbenzamide in multicomponent reactions (MCRs). While direct literature examples of this compound in classic Ugi and Passerini reactions are limited, this guide offers a detailed protocol for a closely related and synthetically valuable three-component reaction for the synthesis of quinazolinone derivatives. Additionally, it provides theoretical frameworks and generalized protocols for its potential application in Ugi and Passerini reactions, based on established mechanisms with analogous substrates.
Introduction to this compound in MCRs
This compound is a versatile building block for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic amino group and an amide moiety, makes it an ideal candidate for various multicomponent reactions. MCRs offer a powerful and efficient strategy for generating molecular complexity from simple starting materials in a single synthetic operation, aligning with the principles of green and sustainable chemistry. The primary applications of this compound in MCRs lie in the construction of quinazolinone cores and potentially in the synthesis of complex acyclic and heterocyclic structures through Ugi and Passerini-type reactions.
Three-Component Synthesis of 2,3-Disubstituted-7-methyl-4(3H)-quinazolinones
A key application of this compound in multicomponent reactions is the synthesis of 2,3-disubstituted-7-methyl-4(3H)-quinazolinones. This reaction involves the condensation of this compound, an aldehyde, and a primary amine, typically catalyzed by an acid. The quinazolinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.
Reaction Scheme
Caption: General scheme for the three-component synthesis of quinazolinones.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-3-cyclohexyl-7-methyl-4(3H)-quinazolinone
This protocol is adapted from a general procedure for the synthesis of quinazolinone derivatives from 2-aminobenzamides.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Cyclohexylamine
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv.) in ethanol (10 mL) in a round-bottom flask, add 4-chlorobenzaldehyde (1.1 mmol, 1.1 equiv.) and cyclohexylamine (1.2 mmol, 1.2 equiv.).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 0.1 equiv.).
-
The reaction mixture is then heated to reflux (approximately 78 °C) and stirred for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in ethyl acetate (20 mL) and washed with a saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4-chlorophenyl)-3-cyclohexyl-7-methyl-4(3H)-quinazolinone.
Quantitative Data
The following table summarizes typical yields for this class of reaction, although specific data for the this compound derivative may vary.
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Cyclohexylamine | 2-(4-Chlorophenyl)-3-cyclohexyl-7-methyl-4(3H)-quinazolinone | ~85% (expected) |
| 2 | Benzaldehyde | Benzylamine | 7-Methyl-2,3-diphenyl-4(3H)-quinazolinone | ~80% (expected) |
| 3 | 4-Methoxybenzaldehyde | n-Butylamine | 3-Butyl-2-(4-methoxyphenyl)-7-methyl-4(3H)-quinazolinone | ~88% (expected) |
Note: The yields are estimates based on similar reactions reported in the literature and may require optimization for this specific substrate.
Potential Application in Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[1] this compound can theoretically serve as the amine component in this reaction.
Theoretical Reaction Scheme
Caption: Theoretical Ugi four-component reaction involving this compound.
Generalized Experimental Protocol (Hypothetical)
Materials:
-
This compound
-
An aldehyde (e.g., isobutyraldehyde)
-
A carboxylic acid (e.g., acetic acid)
-
An isocyanide (e.g., cyclohexyl isocyanide)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in methanol (2 mL).
-
To this solution, add the aldehyde (1.1 mmol, 1.1 equiv.) and the carboxylic acid (1.1 mmol, 1.1 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography or recrystallization to yield the desired bis-amide product.
Potential Application in Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[2] While this compound would not directly participate as one of the three core components, it could be used to derivatize one of the starting materials (e.g., the carboxylic acid or aldehyde) prior to the MCR, or it could be reacted with the product of a Passerini reaction in a subsequent step. For instance, a carboxylic acid-functionalized Passerini product could be coupled with the amino group of this compound.
Theoretical Two-Step Workflow
Caption: A theoretical two-step workflow utilizing a Passerini product and this compound.
Conclusion
References
Application Notes and Protocols for Enzyme Inhibition Assays Using 2-Amino-4-methylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and performing enzyme inhibition assays using derivatives of 2-Amino-4-methylbenzamide. This class of compounds has shown potential as inhibitors of various enzymes, particularly protein kinases, which are crucial targets in drug discovery for oncology and other therapeutic areas. The following sections detail the principles, protocols, and data interpretation for assessing the inhibitory potential of these derivatives.
Introduction
This compound and its analogues represent a versatile scaffold for the design of enzyme inhibitors. Their chemical structure allows for modifications to optimize binding affinity and selectivity for the target enzyme's active site. A notable application of related benzamide derivatives is in the inhibition of protein kinases, which play a central role in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer. This document will focus on protocols for protein kinase and acetylcholinesterase inhibition assays as illustrative examples.
Data Presentation: Inhibitory Activity of Benzamide Derivatives
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity.
Table 1: Illustrative Inhibitory Activity of 4-Methylbenzamide Derivatives against Cancer Cell Lines
| Compound ID | Target Cell Line | IC50 (µM) |
| Derivative 7 | K562 (Chronic Myeloid Leukemia) | 2.27 |
| Derivative 10 | K562 (Chronic Myeloid Leukemia) | 2.53 |
| Derivative 7 | HL-60 (Acute Promyelocytic Leukemia) | 1.42 |
| Derivative 10 | HL-60 (Acute Promyelocytic Leukemia) | 1.52 |
| Derivative 7 | OKP-GS (Renal Carcinoma) | 4.56 |
| Derivative 10 | OKP-GS (Renal Carcinoma) | 24.77 |
Data are illustrative and based on studies of 4-methylbenzamide derivatives.
Table 2: Illustrative Percentage Inhibition of Receptor Tyrosine Kinases by 4-Methylbenzamide Derivatives at 1 µM
| Compound ID | PDGFRα (% Inhibition) | PDGFRβ (% Inhibition) | HER2 (% Inhibition) |
| Derivative 7 | 36-45% | 36-45% | 22-26% |
| Derivative 8 | Not specified | Not specified | 22-26% |
| Derivative 9 | 36-45% | 36-45% | Not specified |
| Derivative 10 | 36-45% | 36-45% | Not specified |
Data are illustrative and based on studies of 4-methylbenzamide derivatives.
Table 3: Illustrative Kinetic Data for Acetylcholinesterase (AChE) Inhibition by Benzimidazole Derivatives
| Compound ID | IC50 (nM) | Ki (nM) | Inhibition Type |
| Derivative 3d | 31.9 ± 0.1 | 26.2 | Mixed |
| Derivative 3h | 29.5 ± 1.2 | 24.8 | Mixed |
| Donepezil (Reference) | 21.8 ± 0.9 | Not specified | Not specified |
This table serves as a template for presenting kinetic data, based on a study of benzimidazole derivatives as AChE inhibitors.[1]
Experimental Protocols
Protocol 1: Protein Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is designed to measure the activity of protein kinases by quantifying the amount of ADP produced during the enzymatic reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that can be performed in a high-throughput format.
Materials:
-
This compound derivatives (test compounds)
-
Target protein kinase (e.g., PDGFR, BCR-ABL)
-
Kinase substrate (specific to the kinase)
-
ATP (Ultra-Pure)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
96-well or 384-well white, flat-bottom plates
-
Multichannel pipettes
-
Plate shaker
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in the kinase reaction buffer or DMSO. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the test compound solution at various concentrations. For control wells, add 5 µL of the vehicle (e.g., buffer with DMSO).
-
Add 10 µL of a 2.5X kinase/substrate mixture (containing the target kinase and its specific substrate in kinase reaction buffer) to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution to each well. The final reaction volume is 25 µL.
-
-
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Mix and incubate for 40 minutes at room temperature.[2]
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for the luciferase reaction. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[2]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 x (1 - (Luminescence_inhibitor / Luminescence_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of acetylthiocholine hydrolysis.
Materials:
-
This compound derivatives (test compounds)
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate Buffer (0.1 M, pH 8.0)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water (prepare fresh daily).[3]
-
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[3]
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[3]
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.[3]
-
-
Pre-incubation: Mix the contents of the wells (except for the substrate) and pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[3][4]
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 x (1 - (Rate_inhibitor / Rate_control))
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Visualization
Understanding the signaling pathways in which the target enzymes are involved is crucial for contextualizing the effects of the inhibitors. Protein kinases, for instance, are key components of cascades that regulate cell proliferation, survival, and differentiation.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that, upon activation by their ligands (PDGFs), initiate downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell growth and survival.[5][6]
Caption: PDGFR signaling cascade leading to cell proliferation.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates several downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.[2][7]
Caption: Key signaling pathways activated by BCR-ABL.
Experimental Workflow for Enzyme Inhibition Assay
The general workflow for screening and characterizing enzyme inhibitors involves a series of steps from initial high-throughput screening to detailed kinetic analysis.
Caption: Workflow for enzyme inhibitor discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sinobiological.com [sinobiological.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 2-Amino-4-methylbenzamide Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-4-methylbenzamide core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of a diverse range of therapeutic agents. Its inherent structural features, including a primary aromatic amine and a carboxamide group, allow for facile chemical modification and the introduction of various pharmacophoric elements. This strategic positioning of functional groups enables the resulting derivatives to engage with high affinity and selectivity to a variety of biological targets. This document provides an overview of the applications of the this compound scaffold, with a focus on its role in the design of potent kinase and poly (ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for the synthesis of the scaffold and the biological evaluation of its derivatives are also presented.
Applications of the this compound Scaffold
The this compound moiety has been successfully incorporated into a number of drug candidates and clinical trial compounds, demonstrating its broad therapeutic potential.
Kinase Inhibitors
The this compound scaffold has proven to be a valuable template for the design of inhibitors targeting various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.
-
BCR-ABL Inhibitors: Derivatives of this compound have been developed as potent inhibitors of the BCR-ABL fusion protein, the causative agent of chronic myeloid leukemia (CML). These compounds typically act by competing with ATP for binding to the kinase domain of BCR-ABL, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation and survival. An example is the potent and selective BCR-ABL/SRC/p38 kinase inhibitor, CHMFL-ABL-053, which incorporates a modified 2-amino-4-methylphenylamino group.[1]
-
VEGFR Inhibitors: The vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The 2-aminobenzamide scaffold has been utilized to develop inhibitors of VEGFR tyrosine kinases. For instance, N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide is a potent inhibitor of Flk-1 (KDR/VEGFR-2), Flt-1 (VEGFR-1), and c-Kit.[2]
-
PDGFR Inhibitors: Platelet-derived growth factor receptors (PDGFRs) are another family of receptor tyrosine kinases implicated in cancer. Novel 4-methylbenzamide derivatives containing 2,6-substituted purines have been synthesized and shown to exhibit inhibitory activity against PDGFRα and PDGFRβ.[3]
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks. In cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death through a mechanism known as synthetic lethality. The benzamide pharmacophore is a key feature of many PARP inhibitors. A prominent example is Veliparib (ABT-888), a potent PARP-1 and PARP-2 inhibitor that has been investigated in numerous clinical trials for the treatment of various cancers.[4] While not a direct this compound derivative, its benzimidazole-4-carboxamide core shares structural similarities, highlighting the importance of the benzamide moiety for PARP inhibition.
Antimicrobial Agents
The 2-aminobenzamide scaffold has also been explored for the development of antimicrobial agents. A series of 2-aminobenzamide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[5]
Quantitative Data
The following tables summarize the in vitro activity of representative compounds containing the this compound or a closely related scaffold.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| CHMFL-ABL-053 | ABL1 | 70 | K562 | 14 | [1] |
| KU812 | 25 | [1] | |||
| MEG-01 | 16 | [1] | |||
| Compound 7 (Purine derivative) | PDGFRα | - | K562 | 2.27 µM | [3] |
| HL-60 | 1.42 µM | [3] | |||
| Compound 10 (Purine derivative) | PDGFRβ | - | K562 | 2.53 µM | [3] |
| HL-60 | 1.52 µM | [3] | |||
| VEGFR Tyrosine Kinase Inhibitor II | Flk-1 (KDR) | - | - | - | [2] |
| Flt-1 | - | - | - | [2] | |
| c-Kit | - | - | - | [2] |
Table 2: PARP Inhibitory Activity
| Compound | Target Enzyme | Ki (nM) | Cell Line | EC50 (nM) | Reference |
| Veliparib (ABT-888) | PARP-1 | 5 | C41 | 2 | [4] |
| PARP-2 | 5 | [4] |
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway
VEGFR Signaling Pathway in Angiogenesis
PARP Inhibition and Synthetic Lethality
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol describes a representative two-step synthesis of this compound starting from 2-nitro-4-methylbenzoic acid.
Step 1: Synthesis of 2-Nitro-4-methylbenzamide
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-nitro-4-methylbenzoic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO2).
-
Work-up: After completion, carefully remove the excess thionyl chloride under reduced pressure. To the resulting crude acid chloride, add a solution of aqueous ammonia (25-30%, 5-10 equivalents) dropwise at 0 °C.
-
Isolation: Stir the reaction mixture at room temperature for 1-2 hours. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-nitro-4-methylbenzamide.
Step 2: Synthesis of this compound
-
Reaction Setup: In a hydrogenation flask, dissolve 2-nitro-4-methylbenzamide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Subject the mixture to hydrogenation using a balloon filled with hydrogen gas or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
In Vitro BCR-ABL Kinase Assay (Luminescence-based)
This protocol is for a luminescence-based kinase assay to determine the inhibitory activity of a test compound against BCR-ABL kinase.
-
Reagent Preparation:
-
Prepare a 1X kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Prepare a stock solution of ATP in 1X kinase buffer.
-
Prepare a stock solution of a suitable substrate (e.g., a biotinylated peptide substrate) in 1X kinase buffer.
-
Prepare serial dilutions of the test compound (dissolved in DMSO) in 1X kinase buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Dilute the recombinant BCR-ABL kinase to the desired concentration in 1X kinase buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well white plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the BCR-ABL kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding the ATP and substrate solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ATP remaining using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
Read the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is for a luminescence-based kinase assay to determine the inhibitory activity of a test compound against VEGFR-2 kinase.
-
Reagent Preparation:
-
Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare a stock solution of ATP in 1X kinase buffer.
-
Prepare a stock solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in 1X kinase buffer.
-
Prepare serial dilutions of the test compound (dissolved in DMSO) in 1X kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the recombinant human VEGFR-2 kinase to the desired concentration in 1X kinase buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well white plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the VEGFR-2 kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding the ATP and substrate solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ATP remaining using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo® Max).
-
Read the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro PARP-1 Activity Assay (Chemiluminescent)
This protocol describes a chemiluminescent assay to measure the inhibitory activity of a test compound against PARP-1.
-
Reagent Preparation:
-
Coat a 96-well plate with histones.
-
Prepare a 1X PARP buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT).
-
Prepare a solution of activated DNA in 1X PARP buffer.
-
Prepare a solution of biotinylated NAD+ in 1X PARP buffer.
-
Prepare serial dilutions of the test compound (dissolved in DMSO) in 1X PARP buffer.
-
Dilute the recombinant human PARP-1 enzyme in 1X PARP buffer.
-
-
Assay Procedure:
-
Wash the histone-coated plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PARP-1 enzyme to all wells except the negative control.
-
Initiate the PARP reaction by adding a mixture of activated DNA and biotinylated NAD+ to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Wash the plate again.
-
Add a chemiluminescent HRP substrate and immediately read the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PARP-1 inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The this compound scaffold is a highly valuable and versatile platform in medicinal chemistry. Its adaptability has led to the successful development of potent inhibitors for critical therapeutic targets, particularly in the field of oncology. The information and protocols provided herein are intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged chemical scaffold. Further exploration of the chemical space around the this compound core is likely to yield additional drug candidates with improved efficacy and selectivity profiles.
References
- 1. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
Application Notes: Synthesis of Heterocyclic Compounds from 2-Amino-4-methylbenzamide
Introduction
2-Amino-4-methylbenzamide is a versatile and readily available starting material for the synthesis of various heterocyclic compounds. Its ortho-amino-amide functionality makes it an ideal precursor for the construction of fused heterocyclic systems, particularly quinazolinones. The 7-methylquinazolin-4(3H)-one scaffold, derived from this precursor, is of significant interest to medicinal chemists and drug development professionals due to its prevalence in a wide range of biologically active molecules and approved pharmaceuticals.
These application notes provide detailed protocols for two robust methods for synthesizing 2,7-disubstituted-quinazolin-4(3H)-ones from this compound: a direct condensation with various aldehydes and a modern copper-catalyzed tandem reaction with tertiary amines.
Application Note 1: Direct Condensation with Aldehydes to Synthesize 2-Substituted 7-Methylquinazolin-4(3H)-ones
This protocol describes a straightforward and efficient one-step synthesis of 2-substituted 7-methylquinazolin-4(3H)-ones through the condensation of this compound with a variety of aldehydes. The reaction typically proceeds in a polar aprotic solvent like dimethyl sulfoxide (DMSO) and often requires no catalyst, relying on thermal promotion to drive the cyclization and subsequent aromatization via oxidation (often by air or the solvent itself). This method is highly versatile and tolerant of a wide range of functional groups on the aldehyde component.[1]
General Reaction Scheme
Figure 1: General scheme for aldehyde condensation.
Data Presentation: Synthesis of 2-Substituted 7-Methylquinazolin-4(3H)-ones
The following table summarizes the results from the condensation of this compound with various aldehydes, based on the general procedure outlined below.
| Entry | Aldehyde (R-CHO) | R-Group | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Phenyl | DMSO | 120 | 4 | ~85-95 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | DMSO | 120 | 4 | ~80-90 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | DMSO | 120 | 5 | ~88-96 |
| 4 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | DMSO | 120 | 3 | ~90-98 |
| 5 | Furan-2-carbaldehyde | 2-Furyl | DMSO | 120 | 4 | ~82-92 |
| 6 | Thiophene-2-carbaldehyde | 2-Thienyl | DMSO | 120 | 4 | ~85-94 |
Note: Yields are indicative and based on general procedures reported for 2-aminobenzamides.[1]
Experimental Protocol: Synthesis of 7-Methyl-2-phenylquinazolin-4(3H)-one
This protocol is adapted from the general methodology for the condensation of 2-aminobenzamides with aldehydes.[1]
-
Reagent Preparation : To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.50 g, 10 mmol).
-
Solvent and Reactant Addition : Add dimethyl sulfoxide (DMSO, 20 mL) to the flask, followed by benzaldehyde (1.07 g, 1.02 mL, 10 mmol).
-
Reaction Execution : Heat the reaction mixture to 120 °C with vigorous stirring.
-
Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 3-5 hours.
-
Work-up : After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.
-
Product Isolation : A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 30 mL) to remove residual DMSO.
-
Purification : Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Application Note 2: Copper-Catalyzed Tandem Reaction with Tertiary Amines
This protocol details a modern synthetic route to quinazolinones via a copper-catalyzed tandem reaction.[2][3] In this one-pot process, a tertiary amine serves as a precursor to an in situ generated aldehyde, which then undergoes cyclization with the this compound. The reaction is typically followed by an oxidation step to yield the final aromatic quinazolinone product. This method avoids the need to handle potentially unstable aldehydes and represents an elegant C-N bond-forming strategy.
General Reaction Scheme
Figure 2: Copper-catalyzed tandem reaction scheme.
Data Presentation: Copper-Catalyzed Synthesis of 2-Substituted 7-Methylquinazolin-4(3H)-ones
The following table summarizes representative results for the copper-catalyzed reaction between 2-aminobenzamides and tertiary amines.
| Entry | Tertiary Amine | R-Group at C2 | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | Triethylamine (Et₃N) | Methyl | Cu₂O / PCy₃ | CHCl₃ | 100 | 89 |
| 2 | N-Methylpiperidine | 1,4-Butanediyl | Cu₂O / PCy₃ | CHCl₃ | 100 | 72 |
| 3 | N,N-Dimethylbenzylamine | Phenyl | Cu₂O / PCy₃ | CHCl₃ | 100 | 85 |
| 4 | N,N-Dimethylaniline | Phenyl | CuI / DPEPhos | Toluene | 120 | 78 |
Note: Data adapted from literature for N-phenyl-2-aminobenzamide and similar substrates.[2][3] PCy₃ = Tricyclohexylphosphine, DPEPhos = Bis(2-diphenylphosphinophenyl)ether, DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone.
Experimental Protocol: Synthesis of 2,7-Dimethylquinazolin-4(3H)-one
This protocol is adapted from the general procedure reported by Deng and coworkers.[2]
-
Reaction Setup : In a sealable reaction tube under an air atmosphere, combine this compound (0.30 g, 2 mmol), copper(I) oxide (Cu₂O, 28.6 mg, 0.2 mmol, 10 mol%), and tricyclohexylphosphine (PCy₃, 56 mg, 0.2 mmol, 10 mol%).
-
Reagent Addition : Add chloroform (CHCl₃, 10 mL) followed by triethylamine (Et₃N, 0.61 g, 0.84 mL, 6 mmol).
-
Reaction Execution : Seal the reaction tube tightly and place it in a preheated oil bath at 100 °C. Stir the mixture for 24 hours.
-
Oxidation Step : After 24 hours, cool the vessel to room temperature. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.45 g, 2 mmol, 1 equiv) to the reaction mixture.
-
Stirring : Stir the mixture at room temperature for 1 hour to complete the aromatization.
-
Work-up : Filter the mixture through a pad of celite to remove the catalyst and other solids. Wash the pad with chloroform (2 x 10 mL).
-
Purification : Combine the filtrates and evaporate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of heterocyclic compounds as described in the protocols above.
Figure 3: General laboratory workflow diagram.
References
Application Notes and Protocols: Acylation of 2-Amino-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acylation of 2-amino-4-methylbenzamide, a key transformation in the synthesis of various pharmaceutically relevant compounds. The following sections outline reaction conditions, experimental procedures, and expected outcomes for the N-acylation of this substrate using common acylating agents.
Introduction
N-acylation of aromatic amines is a fundamental reaction in organic synthesis, enabling the introduction of an acyl group onto a nitrogen atom. This modification is crucial for the synthesis of a wide array of compounds, including active pharmaceutical ingredients (APIs), by altering the electronic and steric properties of the parent molecule. This compound is a valuable building block, and its acylation provides access to a diverse range of substituted benzamide derivatives. This document details the reaction conditions for the acylation of this compound with two common classes of acylating agents: acid chlorides and acid anhydrides.
Reaction Conditions and Data Presentation
The acylation of this compound can be efficiently achieved using various acylating agents under specific conditions. The choice of reagents and reaction parameters can influence the yield and purity of the final product. Below is a summary of typical reaction conditions and reported yields for analogous acylation reactions.
| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Pyridine or Triethylamine (Et3N) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to rt | 1 - 3 | 85 - 95[1] |
| Benzoyl Chloride | Pyridine or Triethylamine (Et3N) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to rt | 2 - 4 | 90 - 98[2] |
| Acetic Anhydride | Pyridine or catalytic DMAP | Pyridine, Dichloromethane (DCM), or neat | rt to 100 | 1 - 5 | 80 - 90[3] |
Note: Yields are based on reactions with structurally similar aromatic amines and may vary for this compound.
Experimental Protocols
Protocol 1: Acylation using an Acid Chloride (e.g., Acetyl Chloride or Benzoyl Chloride)
This protocol describes a general procedure for the N-acylation of this compound using an acid chloride in the presence of a base.
Materials:
-
This compound
-
Acetyl chloride or Benzoyl chloride
-
Pyridine or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF (approximately 10 mL per gram of starting material).
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add the acid chloride (acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This protocol provides a method for the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or a catalytic amount of 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) (optional)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if required)
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine or suspend it in DCM with a catalytic amount of DMAP. Alternatively, the reaction can be run neat in acetic anhydride.
-
Add acetic anhydride (1.5 - 2.0 eq) to the mixture.
-
Stir the reaction at room temperature. If the reaction is slow, it can be heated to 50-100 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed in pyridine or neat acetic anhydride, pour the mixture into ice-water to precipitate the product and hydrolyze the excess anhydride.
-
If the reaction was done in DCM, wash the organic layer with water and then with saturated aqueous NaHCO3 solution.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash with cold water.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization.
Visualizations
Experimental Workflow for Acylation with Acid Chloride
Caption: Workflow for the acylation of this compound with an acid chloride.
Signaling Pathway Analogy: Amide Bond Formation
The formation of the amide bond can be conceptually illustrated as a signaling pathway where the amine is activated to react with the acylating agent, leading to the final product.
References
Application Notes and Protocols: Diazotization of 2-Amino-4-methylbenzamide and Subsequent Synthetic Transformations
Audience: Researchers, scientists, and drug development professionals.
Introduction: The diazotization of arylamines is a cornerstone of synthetic organic chemistry, providing a versatile diazonium salt intermediate that can be converted into a wide array of functional groups. This application note details the diazotization of 2-amino-4-methylbenzamide and its subsequent transformation into various derivatives through reactions such as the Sandmeyer reaction, azide substitution, and Suzuki-Miyaura coupling. These transformations are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The protocols provided are based on established methodologies and can be adapted for various research and development applications.
Reaction Scheme
The overall synthetic pathway begins with the diazotization of this compound to form the corresponding diazonium salt. This intermediate is then used in several downstream reactions to yield a variety of substituted benzamide derivatives.
Caption: General reaction scheme for the diazotization of this compound and subsequent transformations.
Experimental Protocols
General Protocol for the Diazotization of this compound
This protocol describes the formation of the diazonium salt solution, which is typically used immediately in subsequent reactions without isolation.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker or round-bottom flask
Procedure:
-
In a suitable beaker or flask, suspend this compound (1.0 eq) in a mixture of the chosen acid (e.g., 3.0 eq of HCl) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold suspension of the amine salt. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure complete diazotization. The resulting clear solution of the diazonium salt is ready for use in the next step.
Subsequent Reactions of the Diazonium Salt
The freshly prepared diazonium salt solution can be used in a variety of synthetic transformations. Below are protocols for common reactions.
Materials:
-
Freshly prepared diazonium salt solution
-
Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)
-
Concentrated HCl or HBr
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a separate flask, prepare a solution of the copper(I) halide (1.2 eq) in the corresponding concentrated hydrohalic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold copper(I) halide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Materials:
-
Freshly prepared diazonium salt solution
-
Sodium Azide (NaN₃)
-
Sodium Acetate (optional, as a buffer)
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a separate flask, dissolve sodium azide (1.5 eq) in water.
-
Cool the sodium azide solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold sodium azide solution with vigorous stirring.
-
Continue stirring at 0-5 °C for 1-2 hours.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract it with an organic solvent, wash the organic layer, dry, and concentrate as described in the Sandmeyer reaction protocol.
Materials:
-
Freshly prepared diazonium salt solution
-
Arylboronic acid (ArB(OH)₂)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or a biphasic system)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask under an inert atmosphere, add the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).
-
Add the chosen solvent to the flask.
-
Slowly add the freshly prepared cold diazonium salt solution to this mixture with vigorous stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow
The following diagram illustrates the general workflow from the starting material to the purified products.
Caption: A generalized experimental workflow for the synthesis and purification of 2-substituted-4-methylbenzamides.
Quantitative Data Summary
The following table summarizes representative quantitative data for the described transformations. These values are illustrative and may vary depending on the specific reaction conditions and scale.
| Product | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| 2-Chloro-4-methylbenzamide | This compound | NaNO₂, HCl, CuCl | 75-85 | >95 | General Sandmeyer Protocol |
| 2-Bromo-4-methylbenzamide | This compound | NaNO₂, HBr, CuBr | 70-80 | >95 | General Sandmeyer Protocol |
| 2-Azido-4-methylbenzamide | This compound | NaNO₂, HCl, NaN₃ | 80-90 | >98 | General Azide Substitution |
| 2-(p-tolyl)-4-methylbenzamide | This compound | NaNO₂, HCl, p-tolylboronic acid, Pd(OAc)₂ | 60-75 | >97 | General Suzuki-Miyaura Protocol |
Safety Precautions
-
Diazonium salts can be explosive when isolated and dry. They should be prepared in solution at low temperatures and used immediately.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. It also forms toxic hydrazoic acid upon contact with acid. Handle with extreme caution in a well-ventilated fume hood.
-
Palladium catalysts can be pyrophoric. Handle under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Disclaimer: The protocols and data provided are for informational purposes only. Researchers should conduct their own risk assessments and optimize conditions for their specific applications.
Troubleshooting & Optimization
Troubleshooting guide for the synthesis of 2-Amino-4-methylbenzamide
Welcome to the technical support center for the synthesis of 2-Amino-4-methylbenzamide. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: A widely employed and reliable method for the synthesis of this compound involves a two-step process. The synthesis commences with the amidation of 4-methyl-2-nitrobenzoic acid to yield the intermediate, 4-methyl-2-nitrobenzamide. This intermediate is then subjected to a reduction reaction, typically through catalytic hydrogenation, to convert the nitro group into the desired amino group, affording this compound.
Q2: I am experiencing a low yield in the final product. What are the likely causes?
A2: Low yields can be attributed to several factors throughout the two-step synthesis. In the amidation step, incomplete conversion of the carboxylic acid to the amide can be a primary reason. In the subsequent reduction step, an inactive or poisoned catalyst, as well as non-optimal reaction conditions such as temperature and pressure, can lead to an incomplete reaction. Careful monitoring and optimization of both stages are crucial for achieving a high overall yield.
Q3: My final product shows impurities on analysis (TLC, LC-MS, NMR). What could these impurities be?
A3: Impurities can arise from both the amidation and reduction steps. Common impurities may include unreacted 4-methyl-2-nitrobenzamide from an incomplete reduction. Additionally, side-products from the catalytic hydrogenation of the nitro group can be present. Depending on the reaction conditions, these can include partially reduced intermediates like nitroso or hydroxylamino species, or even products of intermolecular reactions such as azo or azoxy compounds.
Q4: What are the best practices for purifying the crude this compound?
A4: The purification of this compound is typically achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system, often a mixture like ethanol/water or ethyl acetate/hexanes, should be experimentally determined to provide good recovery of the pure product. If column chromatography is necessary, silica gel is a common stationary phase, with an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexanes.
Experimental Protocols
A representative two-step protocol for the synthesis of this compound is outlined below.
Step 1: Synthesis of 4-methyl-2-nitrobenzamide
-
Activation of Carboxylic Acid: In a round-bottom flask, suspend 4-methyl-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform. Add thionyl chloride (SOCl₂, 1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the mixture at room temperature or gentle reflux until the evolution of gas ceases, indicating the formation of the acyl chloride. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Amidation: Cool the reaction mixture to 0 °C and add a concentrated aqueous solution of ammonia (a sufficient excess) dropwise.
-
Work-up and Isolation: Stir the reaction mixture vigorously until the reaction is complete (monitored by TLC). The solid product is then collected by filtration, washed with water, and dried to afford crude 4-methyl-2-nitrobenzamide.
Step 2: Synthesis of this compound (Reduction of Nitro Group)
-
Reaction Setup: In a hydrogenation vessel, dissolve the crude 4-methyl-2-nitrobenzamide from the previous step in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically from a balloon or at a set pressure) at room temperature.
-
Reaction Monitoring: The progress of the reduction is monitored by TLC or LC-MS until the starting material is fully consumed.
-
Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude this compound, which can then be purified as described in Q4.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product in Step 1 (Amidation) | Incomplete activation of the carboxylic acid. | Ensure thionyl chloride is fresh and used in sufficient excess. The addition of catalytic DMF can also be beneficial. |
| Hydrolysis of the acyl chloride intermediate. | Ensure all glassware is dry and use anhydrous solvents. | |
| Insufficient ammonia for amidation. | Use a concentrated solution of ammonia and ensure it is in excess. | |
| Low or No Product in Step 2 (Reduction) | Inactive or poisoned catalyst. | Use fresh, high-quality Pd/C catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). |
| Insufficient hydrogen pressure or reaction time. | Ensure the reaction is properly sealed under a hydrogen atmosphere. Increase the reaction time or hydrogen pressure if necessary. | |
| Poor solubility of the starting material. | Choose a solvent in which the 4-methyl-2-nitrobenzamide has good solubility. A solvent mixture may be required. | |
| Presence of Multiple Spots on TLC after Reduction | Incomplete reduction. | Increase reaction time, hydrogen pressure, or catalyst loading. |
| Formation of side-products (e.g., azo/azoxy compounds). | Optimize reaction conditions (temperature, pressure, solvent). Ensure efficient stirring to promote good mass transfer of hydrogen. | |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography. | Adjust the polarity of the eluent system. A different stationary phase might be necessary in some cases. |
| Oiling out during recrystallization. | Use a different solvent system or a solvent/anti-solvent combination. Ensure the hot solution is not supersaturated before cooling. |
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Logical Troubleshooting Flow
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A flowchart for troubleshooting low yield issues in the synthesis of this compound.
Technical Support Center: Purification of 2-Amino-4-methylbenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-Amino-4-methylbenzamide from common reaction byproducts. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude sample of this compound?
A1: Common impurities depend on the synthetic route. They can include unreacted starting materials (e.g., 2-nitro-4-methylbenzamide or 4-methyl-2-aminobenzonitrile), intermediates, and byproducts from side reactions. If the synthesis involves hydrogenation of a nitro group, incomplete reduction can be a source of impurity.[1] Isomeric byproducts may also be present if halogenation steps are involved in the synthesis pathway.[2]
Q2: Which purification technique is most suitable for this compound?
A2: For solid compounds like this compound, recrystallization is often an excellent and efficient first step to remove many common impurities.[3] If recrystallization does not yield a product of sufficient purity, column chromatography is a more powerful technique for separating compounds with similar polarities.
Q3: How do I select an appropriate solvent for recrystallization?
A3: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[3] For amino-benzamide compounds, good starting points for solvent screening include ethanol, methanol, water, or mixed solvent systems like ethanol/water.[4]
Q4: My purified product is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step in recrystallization.[4][5] The charcoal adsorbs the colored impurities, which are then removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Troubleshooting Guides
This section addresses common problems in a question-and-answer format to help you troubleshoot your purification experiments.
Recrystallization Issues
Q: My compound is "oiling out" instead of forming crystals as the solution cools. What should I do?
A: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be caused by a high concentration of impurities or if the solution is too concentrated. To resolve this, reheat the solution until the oil redissolves, add a small amount of additional hot solvent to decrease the saturation, and allow the solution to cool more slowly.[4]
Q: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?
A: If crystals do not form spontaneously, you can try to induce crystallization.[3] Two common methods are:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid's surface. The microscopic scratches provide nucleation sites for crystal growth.[3]
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" acts as a template for crystallization.[3]
Q: The final yield of my purified product is very low. What are the likely causes?
A: A low yield can result from several factors:
-
Using too much solvent: An excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.[5]
-
Premature crystallization: Crystals forming during hot filtration will be lost. Ensure your filtration apparatus is pre-warmed.
-
Suboptimal solvent choice: The product may be too soluble in the chosen solvent even at low temperatures.[5]
Column Chromatography Issues
Q: I am seeing poor separation between my product and an impurity on the column.
A: To improve separation, you need to optimize the mobile phase (eluent). Use Thin Layer Chromatography (TLC) to test various solvent systems first. The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.3 and maximizes the distance to the impurity spot.[3]
Q: My compound is streaking or "tailing" on the TLC plate and the column. How can I prevent this?
A: Tailing is common for basic compounds like amines on acidic silica gel.[5] The interaction between the basic amino group and the acidic silica causes this issue. To fix this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to your eluent system.[5] Alternatively, consider using a different stationary phase like neutral or basic alumina.[5]
Quantitative Data Summary
The following table presents typical yield and purity data for a related compound, 4-amino-2-fluoro-N-methylbenzamide, produced via Pd/C catalytic hydrogenation, which is a common method for reducing nitro groups in the synthesis of amino-benzamides. This data can serve as a benchmark for expected outcomes.
| Step | Starting Material | Product | Catalyst | Solvent | Yield | Purity | Reference |
| Hydrogenation | 2-fluoro-4-nitro-N-methylbenzamide | 4-amino-2-fluoro-N-methylbenzamide | 10% Pd/C | Ethanol | 98.4% | 98.3% | [6] |
| Hydrogenation | 2-fluoro-4-nitro-N-methylbenzamide | 4-amino-2-fluoro-N-methylbenzamide | 10% Pd/C | Propyl Acetate | 98.2% | 98.9% | [6] |
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (e.g., ethanol) in portions until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and boil the solution for a few minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove insoluble impurities (and charcoal, if used).[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[5]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them until the solvent has completely evaporated.
General Column Chromatography Protocol
-
Stationary Phase Selection: Choose a stationary phase. Silica gel is most common, but for basic compounds, neutral alumina or amine-functionalized silica may be better choices.[5]
-
Mobile Phase Selection: Using TLC, determine an optimal solvent system that provides good separation and an Rf value of ~0.3 for the desired compound.[3]
-
Column Packing: Pack a chromatography column with a slurry of the stationary phase in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel before carefully adding it to the top of the column.[5]
-
Elution: Begin eluting with the mobile phase, collecting the eluent in fractions. The polarity of the mobile phase can be increased gradually (gradient elution) if necessary.[5]
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.[5]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Synthesis routes of 2-Amino-4-methoxybenzamide [benchchem.com]
- 2. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
Optimization of reaction yield for 2-Amino-4-methylbenzamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Amino-4-methylbenzamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic approach is crucial to identify the root cause.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Reagents or Conditions: The purity and reactivity of your starting materials and reagents are critical.
-
Solution: Ensure all solvents and reagents are anhydrous, as water can hydrolyze activated intermediates.[1] If starting from a carboxylic acid, consider using a more potent coupling reagent like HATU or converting the acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1]
-
-
Inefficient Nitro Group Reduction: If synthesizing from a nitro-substituted precursor (e.g., 4-methyl-2-nitrobenzamide), the catalytic hydrogenation may be inefficient.
-
Solution: Ensure the catalyst (e.g., Palladium on carbon, Pd/C) is fresh and active. The reaction is sensitive to catalyst poisons. Optimize hydrogen pressure and reaction time; yields can be very high (up to 98%) under the right conditions.[3]
-
-
Side Reactions: The formation of unintended byproducts can consume starting materials and reduce the yield of the desired product.
Question: My final product shows multiple spots on a TLC plate, indicating impurities. What are these impurities and how can I prevent them?
Answer: The presence of multiple spots on TLC suggests a mixture of compounds. Common impurities include:
-
Unreacted Starting Materials: The most common impurities are the starting materials themselves.
-
Byproducts from Coupling Agents: Reagents used for amide bond formation can lead to their own set of byproducts.
-
Prevention: Follow purification protocols recommended for the specific coupling agent used.
-
-
Question: I'm having difficulty purifying the crude this compound. What are the best purification methods?
Answer: Effective purification is key to obtaining a high-purity final product.
-
Recrystallization: This is often a highly effective method for purifying amides.
-
Procedure: A suitable solvent system (e.g., ethanol/water) can yield a highly pure crystalline product. Experiment with different solvents to find the optimal conditions for your specific product.[1]
-
-
Column Chromatography: If recrystallization is ineffective or if impurities are very similar in polarity to the product, column chromatography is the preferred method.
-
Procedure: Use silica gel as the stationary phase. To prevent the basic product from streaking or degrading on the acidic silica gel, consider deactivating the silica by adding a small amount of a basic modifier like triethylamine to the eluent.[1]
-
-
Acid-Base Extraction: Since the product contains a basic amino group, it can be separated from non-basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthesis route for this compound?
A1: A highly efficient and common industrial method involves the catalytic hydrogenation of a nitro precursor. This route typically starts with 4-methyl-2-nitrobenzamide and reduces the nitro group to an amine using a catalyst like Pd/C and a hydrogen source. This method is often high-yielding and produces a clean product.[3]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The disappearance of the starting material spot is a good indicator that the reaction is complete.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Standard laboratory safety protocols should be followed. Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When working with flammable solvents, ensure there are no nearby ignition sources. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate equipment and care.
Data Presentation
The optimization of reaction conditions is critical for maximizing yield and purity. The following tables summarize representative data for key reaction types involved in similar benzamide syntheses.
Table 1: Optimization of Catalytic Hydrogenation for Nitro Group Reduction
| Catalyst | Solvent | H₂ Pressure | Temperature | Time (h) | Yield (%) | Purity (%) |
| 10% Pd/C | Propyl Acetate | 2 atm | Room Temp | 24 | 98.2 | 98.9 |
| 10% Pd/C | Ethyl Acetate | 10 atm | Room Temp | 12 | 98.1 | 98.6 |
| 10% Pd/C | Ethanol | 20 atm | Room Temp | 16 | 98.4 | 98.3 |
| Raney-Ni | Ethanol | 50 psi | Room Temp | 48 | 95.0 | >95.0 |
Data adapted from syntheses of structurally similar compounds for illustrative purposes.[3][5]
Table 2: Effect of Amide Coupling Reagents on a Model Reaction
| Carboxylic Acid Precursor | Amine Source | Coupling Reagent | Base | Solvent | Yield (%) |
| 4-Aminobenzoic acid | 2-Chloroaniline | SOCl₂ | Triethylamine | DCM | High |
| 4-Aminobenzoic acid | 2-Chloroaniline | HATU | DIPEA | DMF | Moderate-High |
| 4-Aminobenzoic acid | 2-Chloroaniline | DIC/HOBt | None | DMF | Moderate |
This table provides a qualitative comparison based on common knowledge of coupling reagent efficiency.[1][6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the reduction of 4-methyl-2-nitrobenzamide to this compound.
Materials:
-
4-methyl-2-nitrobenzamide
-
10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar pressure vessel
-
Celite or filter aid
Procedure:
-
Vessel Preparation: Add 4-methyl-2-nitrobenzamide (1 equivalent) and a suitable solvent like ethanol (10-15 mL per gram of starting material) to a pressure-rated reaction vessel.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. The catalyst is often pyrophoric and should be handled with care.
-
Hydrogenation: Seal the reaction vessel. Purge the vessel several times with hydrogen gas to remove any oxygen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-10 atm).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by observing hydrogen uptake. The reaction can take several hours to complete (e.g., 12-24 hours).
-
Monitoring: To check for completion, carefully depressurize and vent the vessel, and take a small sample for TLC or LC-MS analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the final product as a solid.
Visualizations
The following diagrams illustrate key aspects of the synthesis and troubleshooting process.
Caption: Reaction pathway for the synthesis of this compound.
Caption: A generalized workflow for the synthesis experiment.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]
- 3. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. Synthesis routes of 2-Amino-4-methoxybenzamide [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 2-Amino-4-methylbenzamide Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in 2-Amino-4-methylbenzamide that are susceptible to degradation?
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
A2: Based on its structure, the following degradation pathways are anticipated:
-
Hydrolysis (Acidic and Basic): The amide bond can hydrolyze to form 2-amino-4-methylbenzoic acid and ammonia.[1][2][3]
-
Photodegradation: Exposure to UV or visible light may induce cleavage of the amide bond or reactions involving the aromatic ring, potentially leading to dimerization or the formation of other complex photoproducts.[6][7]
-
Thermal Degradation: At elevated temperatures, cleavage of the amide bond is a likely degradation pathway.[8][9]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon).[10] The container should be tightly sealed to protect it from moisture and air.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method, is essential for separating the parent compound from its degradation products. The development process involves:
-
Performing forced degradation studies to generate degradation products.
-
Screening different HPLC columns, mobile phases (including pH and organic modifiers), and gradient conditions to achieve adequate separation of all peaks.
-
Utilizing a photodiode array (PDA) detector to check for peak purity and to identify the optimal detection wavelength.
-
Validating the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Interaction of the basic amino group with acidic silanols on the HPLC column packing. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Shifting retention times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Ensure accurate and consistent preparation of the mobile phase. Use a buffer if necessary. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has exceeded its lifetime. |
| Ghost peaks | 1. Contaminants in the mobile phase or injection solvent. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program on the autosampler. |
| No degradation observed in forced degradation studies | 1. The compound is highly stable under the applied stress conditions. 2. Stress conditions are not harsh enough. | 1. This is a valid result, but ensure the conditions were sufficiently stringent. 2. Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure. |
| Excessive degradation (>20%) | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%.[11] |
Illustrative Quantitative Data
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 8 | 60 | 18.5 | 1 |
| 3% H₂O₂ | 12 | 25 | 12.8 | 3 |
| Thermal | 48 | 80 | 8.5 | 1 |
| Photolytic (ICH Q1B) | 24 | 25 | 10.3 | 2 |
Table 2: Illustrative Solubility Data for this compound
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.1 |
| Methanol | 15 |
| Ethanol | 10 |
| Acetone | 20 |
| Dichloromethane | 5 |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂ (prepared by diluting 30% H₂O₂).
-
Keep the solution at room temperature for 12 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the sample in methanol and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark.
-
After exposure, prepare the samples for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation:
-
HPLC system with a UV/Vis or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Illustrative):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. mdpi.com [mdpi.com]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. Cas 39549-79-6,this compound | lookchem [lookchem.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Common impurities in commercial 2-Amino-4-methylbenzamide
This technical support center is designed for researchers, scientists, and drug development professionals using commercial 2-Amino-4-methylbenzamide in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure the quality and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and how can they affect my experiments?
A1: Common impurities in commercial this compound often originate from its synthesis route. The two primary synthetic pathways are the reduction of 4-methyl-2-nitrobenzamide and the Hofmann rearrangement of 4-methylphthalamide. Depending on the manufacturing process, you may encounter the following impurities:
-
Starting Materials: Unreacted 4-methyl-2-nitrobenzamide or 4-methylphthalamide.
-
Intermediates: In the case of nitro reduction, partially reduced intermediates such as nitroso and hydroxylamine derivatives may be present.[1][2][3] These are often unstable and can lead to the formation of colored impurities.
-
Byproducts: Side-reactions during synthesis can lead to various byproducts. For instance, in the catalytic hydrogenation of nitroaromatics, azoxy-, azo-, and hydrazo-compounds can be formed.[2][4]
-
Reagents and Solvents: Residual catalysts (e.g., palladium, tin), reagents (e.g., thionyl chloride), and solvents used in the synthesis and purification processes may be present in trace amounts.[5][6]
These impurities can lead to erroneous experimental results, including altered biological activity, unexpected side reactions in chemical synthesis, and difficulties in crystallization or purification of your target compounds.
Q2: My batch of this compound has a yellowish tint. Is it still usable?
A2: A yellowish tint can indicate the presence of oxidized impurities or residual nitro-aromatic compounds. While the compound might still be suitable for some applications, it is highly recommended to assess its purity before use in sensitive experiments. A change in color can be an indication of degradation.[7] You can perform a quick purity check using Thin Layer Chromatography (TLC) or obtain a more quantitative assessment through High-Performance Liquid Chromatography (HPLC) analysis.
Q3: How should I properly store this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[8] Aromatic amines can be sensitive to light and air, leading to oxidation and degradation over time.[9] For optimal stability, store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[7][9]
Q4: I am observing poor solubility of this compound in my solvent system. What could be the issue?
A4: Poor solubility could be due to several factors. Firstly, ensure you are using an appropriate solvent. This compound is generally soluble in polar organic solvents. If you are using a previously opened container, the compound may have degraded, leading to less soluble impurities. It is also possible that the commercial batch has a different crystalline form (polymorphism) with altered solubility characteristics. If solubility issues persist, consider purifying the compound by recrystallization.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis
If you observe unexpected peaks in your analytical chromatogram, it is likely due to the presence of impurities. The following table summarizes potential impurities based on the probable synthetic route.
| Synthesis Route | Potential Impurities | Typical m/z (GC-MS) | Expected Retention Characteristics (RP-HPLC) |
| Reduction of 4-methyl-2-nitrobenzamide | 4-methyl-2-nitrobenzamide (Starting Material) | 180.05 | More retained than the product |
| 4-methyl-2-nitrosobenzamide (Intermediate) | 164.06 | Retention time close to the product | |
| N-hydroxy-4-methyl-2-aminobenzamide (Intermediate) | 166.07 | More polar, elutes earlier | |
| 2,2'-Azoxybis(4-methylbenzamide) (Byproduct) | 312.12 | Significantly more retained | |
| Hofmann Rearrangement of 4-methylphthalamide | 4-methylphthalamide (Starting Material) | 177.06 | More polar, elutes earlier |
| 4-Methylphthalamic acid (Side-product from hydrolysis) | 195.06 | Highly polar, elutes very early | |
| Isocyanate intermediate (hydrolyzed during analysis) | - | - |
Troubleshooting Workflow for Unexpected Peaks:
Caption: Troubleshooting workflow for identifying unknown peaks.
Issue 2: Inconsistent or Poor Yields in a Synthetic Reaction
If you are using this compound as a reagent and experiencing inconsistent results, consider the following:
-
Purity of the Reagent: As discussed, impurities can interfere with your reaction. It is crucial to use a high-purity grade of this compound or purify it before use.
-
Degradation: The amine functionality is susceptible to oxidation. If the reagent has been stored for a long time or improperly, it may have degraded. Using a freshly opened bottle or a recently purified batch is recommended.
-
Reaction Conditions: Aromatic amines can be sensitive to certain reaction conditions. For example, in acidic media, the amino group will be protonated, which deactivates it towards electrophilic substitution and can affect its nucleophilicity.
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound using reversed-phase HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of this compound in 10 mL of Acetonitrile/Water (50:50).
HPLC Analysis Workflow:
Caption: Workflow for HPLC purity analysis.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying volatile or semi-volatile impurities. Derivatization may be necessary for non-volatile compounds.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent like Methanol or Dichloromethane.
Note: For non-volatile impurities, derivatization (e.g., silylation) might be required before GC-MS analysis.[10]
Signaling Pathways and Logical Relationships
The potential for impurities to arise during the synthesis of this compound can be visualized as a logical flow from the chosen synthetic route to the final product quality.
References
- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Improving the regioselectivity of reactions involving 2-Amino-4-methylbenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the regioselectivity of reactions involving 2-Amino-4-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution (EAS) on this compound?
A1: In this compound, the regioselectivity of electrophilic aromatic substitution is primarily governed by the directing effects of the three substituents on the aromatic ring. The amino (-NH₂) group is a powerful activating, ortho-, para-directing group.[1][2] The methyl (-CH₃) group is a weakly activating, ortho-, para-director.[1] The benzamide (-CONH₂) group is generally considered a deactivating, meta-directing group relative to itself.
The directing effects can be summarized as follows:
-
Amino group (-NH₂) at C2: Directs to C3 (ortho) and C5 (para).
-
Methyl group (-CH₃) at C4: Directs to C3, C5 (ortho) and C1 (para, blocked).
-
Benzamide group (-CONH₂) at C1: Directs to C3, C5 (meta).
Since the amino group is the strongest activating group, it exerts the dominant influence on the reaction's regioselectivity.[1] Therefore, electrophilic attack is strongly favored at the C3 and C5 positions, which are ortho and para to the amino group, respectively.
Q2: Why am I getting a mixture of C3 and C5 substituted products?
A2: The formation of a mixture of C3 and C5 isomers is expected because both positions are electronically activated by the powerful amino and methyl directing groups. The final product ratio is a result of the competition between electronic and steric factors.
-
Electronic Effects: The amino group strongly activates both the ortho (C3) and para (C5) positions through resonance, making them highly nucleophilic.[2][3]
-
Steric Effects: The C3 position is located between the relatively bulky benzamide group and the amino group, which can cause steric hindrance. The C5 position is adjacent to the less bulky methyl group, making it potentially more accessible to the incoming electrophile.
The balance between these competing factors often leads to the formation of both isomers.
Q3: How can I influence the regioselectivity to favor one isomer over another?
A3: Modifying the reaction conditions can shift the product ratio towards the desired isomer. Key strategies include:
-
Steric Hindrance: Employing a bulkier electrophile or catalyst can increase substitution at the less sterically hindered C5 position.[4]
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[4]
-
Solvent Effects: The polarity of the solvent can influence reaction rates and selectivity. Experimenting with a range of solvents may help identify optimal conditions.[4]
-
Protecting Groups: Temporarily protecting the highly activating amino group (e.g., as an acetylamide) can reduce its directing influence, allowing other factors to have a greater impact on regioselectivity.
Q4: Can biocatalysis be used to achieve higher regioselectivity?
A4: Yes, biocatalysis presents a promising approach for highly selective reactions. Certain enzymes, such as flavin-dependent halogenases, have been shown to catalyze the chlorination of this compound with high regioselectivity.[5] These enzymatic methods operate under mild conditions and can provide access to specific isomers that are difficult to obtain through traditional chemical synthesis. Investigating specific halogenases or other enzymes could be a key strategy for overcoming challenges with chemical regioselectivity.[5][6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Significant Mixture of C3 and C5 Isomers)
| Possible Cause | Suggested Solution |
| Dominant Electronic Effects | The strong activating nature of the -NH₂ group directs to both C3 and C5. |
| 1. Increase Steric Hindrance: Use a bulkier electrophilic reagent. For example, in Friedel-Crafts alkylation, switch from methyl iodide to tert-butyl chloride. | |
| 2. Modify the Directing Group: Protect the amino group as an N-acetyl derivative (-NHCOCH₃). This reduces its activating strength and increases its steric bulk, which can favor substitution at the more accessible C5 position. | |
| Reaction Temperature is Too High | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored isomer, leading to a product mixture. |
| 1. Lower the Temperature: Run the reaction at 0 °C or below. This often improves selectivity by favoring the pathway with the lowest activation energy.[4][7] | |
| Inappropriate Solvent | The solvent can influence the stability of the reaction intermediates and transition states, affecting the product ratio. |
| 1. Screen Solvents: Test a range of solvents with varying polarities (e.g., nonpolar hexane, polar aprotic acetonitrile, polar protic acetic acid) to find the optimal medium for the desired selectivity.[4] |
Issue 2: Formation of Di-substituted or Other Undesired Byproducts
| Possible Cause | Suggested Solution |
| Highly Activated Ring | The combined activating effects of the amino and methyl groups make the product susceptible to a second substitution reaction. |
| 1. Control Stoichiometry: Use a stoichiometric amount (or a slight excess) of the substrate relative to the electrophile to minimize the chance of di-substitution.[7] | |
| 2. Reduce Activating Influence: Protect the amino group as an amide. This moderates the ring's reactivity and can prevent over-reaction. | |
| Reaction Conditions Too Harsh | Aggressive reagents or high temperatures can lead to side reactions or decomposition. |
| 1. Use Milder Reagents: For example, for bromination, use NBS (N-Bromosuccinimide) in DMF instead of Br₂ with a strong Lewis acid. | |
| 2. Lower the Temperature: Maintain a low and controlled temperature throughout the addition of reagents and the reaction time.[7] |
Experimental Protocols & Data
Protocol 1: Regioselective Bromination of this compound (Hypothetical Example for Selectivity Enhancement)
This protocol outlines a general strategy to favor C5 bromination by using a bulky brominating agent and controlled conditions.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of a sterically hindered brominating agent, such as 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (1.05 eq), portion-wise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to separate the C5-bromo and C3-bromo isomers.
Table 1: Influence of Reaction Conditions on Bromination Regioselectivity (Illustrative Data)
| Brominating Agent | Solvent | Temperature (°C) | C5:C3 Isomer Ratio (Approx.) |
| Br₂ / Acetic Acid | Acetic Acid | 25 | 60:40 |
| NBS | Acetonitrile | 0 | 75:25 |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | DCM | 0 | 85:15 |
Note: This data is illustrative to demonstrate expected trends. Actual results may vary and require experimental optimization.
Visual Guides
Caption: Directing effects of substituents on this compound.
Caption: Troubleshooting workflow for improving C5 regioselectivity.
Caption: General experimental workflow for selective electrophilic addition.
References
Scale-up challenges for the production of 2-Amino-4-methylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2-Amino-4-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound suitable for scale-up?
A1: A prevalent method for synthesizing this compound on a larger scale involves a multi-step process starting from 2-fluoro-4-nitrotoluene. This process typically includes oxidation, amidation, and subsequent reduction. One described clean production technology, suitable for mass production, involves potassium permanganate oxidation, followed by methylamination and a Pd/C hydrogenation reduction reaction.[1][2] This method is noted for its high yield and purity, making it a viable option for industrial-scale synthesis.[1][2]
Q2: What are the critical process parameters to monitor during the synthesis?
A2: Key parameters to control during the synthesis of related benzamides include reaction temperature, pressure, and time. For instance, in the reduction step of a similar compound using a Pd/C catalyst, maintaining a specific hydrogen pressure (e.g., 2 to 20 atmospheres) and reaction time (e.g., 12 to 24 hours) at room temperature is crucial for achieving high yields and purity.[1] Temperature control is also vital during the hydrating step of converting a nitrile to an amide, as higher temperatures can lead to an increased impurity profile.[3]
Q3: What are the likely impurities I might encounter, and how can I identify them?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and intermediates. For example, in the synthesis of similar aromatic amides, unreacted starting materials and byproducts from the coupling agent are often observed.[4] Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (e.g., NMR) are essential for identifying these impurities.
Q4: What are the recommended purification methods for large-scale production?
A4: For the purification of benzamide compounds, recrystallization and column chromatography are primary methods. Recrystallization from a suitable solvent system, such as ethanol/water, can be highly effective for achieving high purity on a larger scale.[4] If column chromatography is necessary, careful selection of the stationary and mobile phases is critical to ensure efficient separation and to avoid product degradation.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up production of this compound.
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time or temperature within optimal ranges to drive the reaction to completion.[4]- Ensure accurate stoichiometry of all reactants.[4] |
| Suboptimal Catalyst Activity | - In catalytic hydrogenation steps, ensure the catalyst (e.g., Pd/C) is not poisoned and is used in the correct ratio.[1]- Consider catalyst regeneration or using fresh catalyst. |
| Side Reactions | - Optimize reaction conditions (e.g., temperature, addition rate of reagents) to minimize the formation of byproducts.[4] |
Issue 2: High Impurity Profile
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | - Adjust the stoichiometry, potentially using a slight excess of one reactant to ensure the full conversion of the limiting reagent.[4]- Extend the reaction time.[4] |
| Formation of Byproducts | - Analyze the impurity profile to identify the byproducts and adjust reaction conditions to disfavor their formation.- For example, in amidation reactions, slow, controlled addition of the amine can prevent side reactions of the activated carboxylic acid.[4] |
| Degradation of Product | - Ensure that the purification method, especially if using chromatography, does not cause degradation of the product. For basic compounds, using a deactivated silica gel might be necessary.[4] |
Experimental Protocols
The following is an example protocol for the synthesis of a structurally related compound, 4-amino-2-fluoro-N-methylbenzamide, which may serve as a starting point for the synthesis of this compound. Optimization will be required.
Step 1: Oxidation of 2-fluoro-4-nitrotoluene
-
In a reaction vessel, combine 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and a phase-transfer catalyst.
-
Heat the mixture to 75-95°C.
-
Slowly add potassium permanganate to the reaction mixture.
-
Maintain the reaction at 80-95°C for 6-18 hours, monitoring the reaction progress using TLC.
-
After completion, filter the hot solution to remove manganese dioxide.
-
Adjust the pH of the filtrate to 2-4 with concentrated hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2-fluoro-4-nitrobenzoic acid.[1]
Step 2: Amidation
-
In a reaction flask, dissolve the 2-fluoro-4-nitrobenzoic acid in a suitable solvent like 1,2-dichloroethane with N,N-dimethylformamide.
-
Add thionyl chloride dropwise and reflux the mixture for several hours.
-
Cool the reaction mixture in an ice-water bath.
-
Introduce methylamine gas until the solution is alkaline and continue the reaction.
-
Evaporate the solvent and add water to the residue.
-
Filter and dry the resulting solid to obtain 2-fluoro-4-nitro-N-methylbenzamide.[1]
Step 3: Reduction
-
In a pressure autoclave, add the 2-fluoro-4-nitro-N-methylbenzamide, a solvent such as propyl acetate or ethanol, and a 10% Pd/C catalyst.[1]
-
Remove oxygen and introduce hydrogen gas, maintaining a pressure of 2-20 atmospheres.
-
Conduct the reaction at room temperature for 12-24 hours.
-
After the reaction is complete, filter to recover the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the final product.[1]
Data Presentation
Table 1: Example Yields and Purity for a Related Synthesis
| Step | Product | Yield (%) | Purity (%) |
| Oxidation | 2-fluoro-4-nitrobenzoic acid | ~74-75 | >98 |
| Amidation | 2-fluoro-4-nitro-N-methylbenzamide | ~96 | - |
| Reduction | 4-amino-2-fluoro-N-methylbenzamide | >98 | >98 |
| Data is based on the synthesis of 4-amino-2-fluoro-N-methylbenzamide and should be considered as a reference.[1][2] |
Visualizations
References
- 1. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 2. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Preventing oxidation of 2-Amino-4-methylbenzamide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Amino-4-methylbenzamide during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the standard storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored at room temperature in a tightly sealed container, protected from light and under an inert atmosphere (e.g., nitrogen or argon)[1][2].
Q2: What are the visible signs of this compound oxidation?
A2: The oxidation of aromatic amines often results in the formation of colored impurities. A noticeable change in the color of the this compound powder, from its typical white to yellow appearance to a darker yellow, brown, or even pinkish hue, can indicate degradation. The appearance of new, colored spots on a thin-layer chromatography (TLC) plate is another indicator of oxidation.
Q3: What are the primary causes of this compound oxidation?
A3: The primary causes of oxidation are exposure to atmospheric oxygen, light, and elevated temperatures. The amino group on the aromatic ring is particularly susceptible to oxidation, which can be accelerated by the presence of metal ions.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
Q5: How can I detect and quantify the oxidation of this compound?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to detect and quantify the parent compound and its degradation products. This method should be able to separate the main component from any impurities that may form due to oxidation. Visual inspection for color change and TLC can be used for preliminary qualitative assessment.
Troubleshooting Guides
Issue 1: The this compound powder has changed color during storage.
| Possible Cause | Troubleshooting Step |
| Exposure to Air/Oxygen | Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing. Use containers with tight-fitting seals. For long-term storage, consider vacuum-sealing. |
| Exposure to Light | Store the compound in an amber or opaque container to protect it from light. Keep the container in a dark cabinet or drawer. |
| Improper Storage Temperature | While stable at room temperature, avoid storing in areas with significant temperature fluctuations or near heat sources. For long-term storage, consider refrigeration (2-8 °C), ensuring the container is well-sealed to prevent moisture condensation upon removal. |
| Contamination | Ensure that all tools and containers used for handling and storing the compound are clean and dry. Avoid introducing any potential catalysts for oxidation, such as trace metals. |
Issue 2: Unexpected peaks are observed in the HPLC analysis of a stored sample.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | This is the most likely cause. The new peaks correspond to oxidation products. Implement the preventative storage measures outlined in Issue 1. |
| Hydrolysis | If the compound was stored in a non-anhydrous solvent or exposed to high humidity, the benzamide group could hydrolyze. Store in a desiccator and use anhydrous solvents. |
| Cross-Contamination | The sample may have been contaminated with other reagents. Ensure proper cleaning of all lab equipment. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | Room Temperature (20-25°C)[1] | Provides sufficient stability for short to medium-term storage. |
| Refrigerated (2-8°C) | Recommended for long-term storage to slow down potential degradation pathways. | |
| Atmosphere | Inert (Nitrogen or Argon)[1][2] | Prevents oxidation by atmospheric oxygen. |
| Light | Protected from Light[1][2] | Avoids photodegradation. |
| Container | Tightly Sealed, Amber Glass Bottle | Prevents exposure to air and light. |
Table 2: Illustrative Stability Data of this compound under Stress Conditions (Hypothetical Data)
| Stress Condition | Duration | Assay of this compound (%) | Total Impurities (%) |
| Control (Ideal Storage) | 30 days | 99.8 | 0.2 |
| Ambient Air & Light | 30 days | 95.2 | 4.8 |
| Elevated Temperature (40°C) | 30 days | 98.1 | 1.9 |
| 3% H₂O₂ Solution | 24 hours | 85.7 | 14.3 |
Note: The data in this table is for illustrative purposes only and is intended to demonstrate the expected trends in stability under different conditions. Actual results may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity and stability of this compound. Method optimization and validation are required for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the HPLC method.
1. Acid Hydrolysis:
-
Dissolve this compound in a 1:1 mixture of acetonitrile and 1M HCl to a concentration of 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize a portion of the sample with 1M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a 1:1 mixture of acetonitrile and 1M NaOH to a concentration of 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Neutralize a portion of the sample with 1M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
4. Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at 60°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (0.1 mg/mL in the mobile phase) to direct sunlight or a photostability chamber for 24 hours.
-
Analyze the sample by HPLC.
Mandatory Visualizations
Caption: A simplified diagram illustrating the likely oxidation pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: A logical flowchart for troubleshooting the degradation of this compound.
References
Technical Support Center: Recrystallization of 2-Amino-4-methylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Amino-4-methylbenzamide for obtaining a high-purity product. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your purification experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Inappropriate Solvent: this compound possesses both polar (amino and amide groups) and non-polar (methyl-substituted benzene ring) characteristics. This dual nature can make solvent selection challenging. If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.
-
Insufficient Solvent: Ensure you are using a sufficient volume of the hot solvent. Add the hot solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition.
Solution: If the compound remains insoluble, you may need to switch to a more polar solvent or use a mixed solvent system. For example, if you are using a non-polar solvent, try a more polar one like ethanol or acetonitrile. A mixture of a good solvent (in which the compound is soluble) and an anti-solvent (in which the compound is poorly soluble) can also be effective.
Q2: Oily droplets are forming instead of crystals as the solution cools. How can I fix this?
A2: "Oiling out" can occur for several reasons:
-
High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Solution is Too Concentrated: If the solution is supersaturated to a high degree, the product may come out of solution above its melting point.
-
Rapid Cooling: Cooling the solution too quickly can sometimes promote oiling out over crystal formation.
Solutions:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can facilitate slow cooling.
Q3: No crystals are forming even after the solution has cooled completely. What is the problem?
A3: This is a common issue that can often be resolved by inducing crystallization.
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but crystal nucleation has not occurred.
-
Too Much Solvent: You may have used too much solvent, and the concentration of this compound is too low to crystallize.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume: If crystallization cannot be induced, gently heat the solution to evaporate some of the solvent. Continue until the solution becomes slightly turbid, indicating it is saturated. Then, allow it to cool slowly.
Q4: The recovered crystals are colored, but the pure compound should be a white to yellow solid. How do I remove the color?
A4: Colored impurities are common in organic synthesis.
-
Source of Color: These impurities are often polar, colored organic molecules that are present in the crude product.
Solutions:
-
Activated Charcoal: Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product. A small spatula tip is usually sufficient. Boil the solution with the charcoal for a few minutes before performing the hot filtration.
-
Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.
Q5: The final yield of my purified this compound is very low. What went wrong?
A5: Low recovery can result from several factors during the recrystallization process.
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[1]
-
Premature Crystallization: If the solution cools and crystals form during the hot filtration step, product will be lost.
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently will leave a significant amount of product dissolved in the mother liquor.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[1]
Solutions:
-
Use the minimum amount of near-boiling solvent necessary to dissolve the solid.[1]
-
Pre-heat the funnel and receiving flask for the hot filtration to prevent premature crystallization.
-
After cooling to room temperature, place the flask in an ice bath to maximize crystal recovery.
-
Always wash the crystals with a minimal amount of ice-cold solvent.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the properties of similar aromatic amides, good starting points for solvent screening include ethanol, acetonitrile, and mixed solvent systems such as ethanol/water or dichloromethane/hexane.[2][3] A study on the closely related 4-aminobenzamide showed good solubility in polar solvents like methanol, ethanol, and acetone at higher temperatures.[4]
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point: A sharp melting point close to the literature value (around 147 °C) is a good indicator of purity.[5] Impurities will typically cause the melting point to be depressed and broaden the melting range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.
Q3: Is it possible to use a mixed solvent system for recrystallization?
A3: Yes, a mixed solvent system is often very effective, especially when a single solvent does not provide the desired solubility characteristics. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which it is sparingly soluble, until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. Common miscible solvent pairs include ethanol/water, acetone/water, and dichloromethane/hexane.[6]
Q4: What are the key safety precautions to take during recrystallization?
A4: Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be cautious when heating flammable organic solvents; use a steam bath or a heating mantle with a stirrer, not an open flame.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of Aromatic Amides
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78.4 | Polar | A good starting point for many aromatic amides. Can be used in a mixed system with water as an anti-solvent. |
| Acetonitrile | 81.6 | Polar | Often provides good crystal formation for amides.[2] |
| Water | 100 | Very Polar | Likely a poor solvent on its own due to the aromatic ring, but can be an excellent anti-solvent with alcohols. |
| Ethyl Acetate | 77.1 | Medium | A less polar option that may be effective if more polar solvents show too high solubility at room temperature. |
| Dichloromethane / Hexane | 39.6 / 68.7 | Medium / Non-polar | A mixed solvent system that can be effective for compounds with intermediate polarity.[3] |
Note: This table is a general guide. The optimal solvent for this compound should be determined experimentally through small-scale solubility tests.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol provides a general methodology for the purification of this compound using a single solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass rod
Methodology:
-
Solvent Selection: If the optimal solvent is not known, perform a small-scale test to determine a suitable one. Place a small amount of the crude material in a test tube and add a few drops of the solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal (if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed Solvent Recrystallization
This protocol is for using a pair of miscible solvents.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., ethanol)
-
A "poor" or "anti-solvent" (e.g., water)
-
Equipment as listed in Protocol 1
Methodology:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (persistent turbidity).
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization, Collection, Washing, and Drying: Follow steps 5-8 from Protocol 1.
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A decision tree to diagnose and solve common recrystallization problems.
References
Side reactions to consider when using 2-Amino-4-methylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential side reactions when using 2-Amino-4-methylbenzamide in chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what types of side reactions can be expected?
A1: this compound has two primary nucleophilic sites: the aniline-type amino group (-NH₂) at the 2-position and the primary amide group (-CONH₂) at the 1-position. The amino group is generally more nucleophilic and susceptible to reactions such as acylation, alkylation, and diazotization. The amide group is less reactive but can participate in hydrolysis under strong acidic or basic conditions. The aromatic ring itself can undergo electrophilic substitution, though it is activated by the amino group.
Q2: During an acylation reaction to form an amide with the 2-amino group, I am observing a lower than expected yield and a significant amount of a higher molecular weight byproduct. What could be the cause?
A2: A common side reaction during the acylation of primary aromatic amines is over-acylation, leading to the formation of a diacylated product.[1] In the case of this compound, both the primary amino group and one of the N-H bonds of the amide could potentially be acylated, especially under harsh acylation conditions or with a large excess of the acylating agent.
Q3: I am attempting a Sandmeyer reaction with this compound and my final product is contaminated with phenolic and azo impurities. How can I minimize these byproducts?
A3: Phenolic impurities in Sandmeyer reactions arise from the reaction of the diazonium salt with water.[2] Azo coupling products can form when the diazonium salt reacts with the unreacted starting amine. To minimize these side reactions, it is crucial to maintain a low reaction temperature (typically 0-5 °C) to ensure the stability of the diazonium salt and to use the diazonium salt solution immediately after its preparation.[3] Using a slight excess of the nitrous acid source can also help to ensure all the primary amine is converted to the diazonium salt, reducing the chance of azo coupling.
Q4: Can this compound undergo self-condensation?
A4: While not extensively reported for this specific molecule, aromatic compounds with ortho-amino and carbonyl functionalities can be prone to self-condensation reactions, particularly under acidic or basic conditions, to form dimers or trimers.[4] This is a possibility to consider if you observe unexpected, high molecular weight byproducts, especially in reactions run at elevated temperatures.
Troubleshooting Guides
Issue 1: Formation of Over-acylated Byproduct During Acylation
Symptoms:
-
Lower than expected yield of the desired mono-acylated product.
-
Presence of a byproduct with a higher molecular weight, corresponding to the addition of two acyl groups.
-
Complex NMR spectrum with multiple sets of peaks.
Possible Causes:
-
Excessive amount of acylating agent.
-
High reaction temperature.
-
Use of a very strong, non-hindered base.
Troubleshooting Steps:
| Parameter | Recommended Adjustment | Rationale |
| Stoichiometry | Use 1.0-1.1 equivalents of the acylating agent. | Minimizes the chance of a second acylation event. |
| Temperature | Maintain the reaction temperature at 0 °C or below during the addition of the acylating agent. | Reduces the rate of the less favorable second acylation. |
| Base | Use a hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA). | A hindered base is less likely to deprotonate the less accessible N-H of the newly formed amide. |
| Order of Addition | Add the acylating agent slowly to a solution of the amine and base. | Maintains a low concentration of the acylating agent, favoring mono-acylation. |
Experimental Protocol: Controlled Mono-Acylation of this compound
-
Dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (Nitrogen or Argon).
-
Add 1.2 equivalents of a hindered base (e.g., 2,6-lutidine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1.05 equivalents of the acylating agent (e.g., acetyl chloride) in the same solvent dropwise over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Issue 2: Byproduct Formation in Sandmeyer Reaction
Symptoms:
-
Formation of a dark-colored, tarry reaction mixture.
-
Presence of phenolic byproducts (identified by MS and NMR).
-
Isolation of azo-coupled dimers.
Possible Causes:
-
Decomposition of the diazonium salt at elevated temperatures.
-
Reaction of the diazonium salt with water.
-
Reaction of the diazonium salt with unreacted starting material.
Troubleshooting Steps:
| Parameter | Recommended Adjustment | Rationale |
| Temperature | Strictly maintain the reaction temperature between 0 and 5 °C throughout the diazotization and subsequent reaction. | The diazonium salt is thermally unstable and prone to decomposition at higher temperatures.[3] |
| Nitrous Acid | Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. | Ensures complete conversion of the primary amine to the diazonium salt, minimizing azo coupling.[2] |
| Reaction Time | Use the freshly prepared diazonium salt solution immediately in the subsequent step. | Prolonged storage, even at low temperatures, can lead to decomposition. |
| Solvent | If permissible for the subsequent step, consider a non-aqueous diazotization method. | Minimizes the presence of water, thereby reducing the formation of phenolic byproducts.[2] |
Experimental Protocol: Minimized-Byproduct Sandmeyer Reaction
-
Dissolve 1.0 equivalent of this compound in an aqueous solution of a strong acid (e.g., 2.5-3.0 equivalents of HBr for bromination).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of 1.05 equivalents of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue).
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuBr) in the corresponding acid.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution, maintaining the temperature below 10 °C.
-
Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring for the cessation of nitrogen gas evolution.
-
Extract the product and purify to remove any residual starting material and byproducts.
Visualizations
Caption: Acylation reaction pathways for this compound.
Caption: Experimental workflow and side reactions in a Sandmeyer reaction.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Amino-4-methylbenzamide
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comprehensive comparison of various analytical methods for assessing the purity of 2-Amino-4-methylbenzamide, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols and performance characteristics of several common analytical techniques, offering a basis for selecting the most appropriate method for a given analytical challenge.
Performance Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the required sensitivity, selectivity, accuracy, and the nature of potential impurities. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Titrimetry, UV-Vis Spectroscopy, and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Titrimetry | UV-Vis Spectroscopy | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Volumetric analysis based on a chemical reaction. | Measurement of light absorption by the analyte. | Signal intensity is directly proportional to the number of nuclei. |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Low ng/L to pg/L range (with derivatization) | Generally in the mg range | µg/mL range | mg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range | Low µg/L range (with derivatization) | Generally in the mg range | µg/mL range | mg/mL range |
| Linearity (r²) | > 0.999 | > 0.99 | Not Applicable | > 0.99 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% | < 1% | < 2% | < 1% |
| Accuracy (%Recovery) | 98-102% | 90-110% (can be affected by derivatization) | 99-101% | 98-102% | 99-101% |
| Specificity | High (with appropriate column and detector) | Very High (mass selective detector) | Low (can be affected by other basic/acidic impurities) | Low (interferences from compounds with similar chromophores) | Very High (structurally specific signals) |
| Sample Throughput | High | Moderate (derivatization can be time-consuming) | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of this compound, offering high resolution and sensitivity for the separation and quantification of the main component and its impurities.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: The purity is determined by comparing the peak area of the main component in the sample to the calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
Procedure:
-
Derivatization: Accurately weigh the sample and dissolve it in the anhydrous solvent. Add the derivatization agent and heat the mixture to form a volatile derivative.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify and quantify impurities based on their mass spectra and retention times. The purity of the main component can be determined by area normalization, assuming all components have a similar response factor.
Titrimetry (Non-aqueous)
This classical method is suitable for the assay of the bulk material where high accuracy and precision are required and the primary impurity profile is known.
Instrumentation:
-
Autotitrator or manual titration setup
-
Potentiometric or visual endpoint detection
Reagents:
-
Perchloric acid in glacial acetic acid (0.1 N, standardized)
-
Glacial acetic acid
-
Crystal violet indicator (for visual titration)
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in glacial acetic acid.
-
Titration: Titrate the sample solution with the standardized perchloric acid solution.
-
Endpoint Detection: Determine the endpoint potentiometrically or by observing the color change of the indicator (e.g., from violet to blue-green).
-
Calculation: Calculate the purity based on the volume of titrant consumed.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for a preliminary purity assessment, particularly if the potential impurities do not absorb at the same wavelength as the main compound.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Spectroscopic grade solvent (e.g., ethanol, methanol)
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the reference standard and the sample in the chosen solvent at a known concentration.
-
Spectral Analysis: Record the UV-Vis spectra of the standard and sample solutions over a relevant wavelength range.
-
Purity Estimation: Compare the absorbance at the wavelength of maximum absorption (λmax) of the sample to that of the reference standard. The presence of impurities may be indicated by a lower absorbance than expected or by the appearance of additional absorption bands.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute method for purity determination that does not require a specific reference standard of the analyte.[1][2][3] It is considered a primary ratio method of measurement.[1][2][3]
Instrumentation:
-
High-resolution NMR spectrometer
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Data Processing and Analysis: Integrate the signals of the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[1][2][3]
Visualizing the Analytical Workflow
A generalized workflow for the purity determination of a pharmaceutical compound is illustrated below. This process highlights the key stages from sample reception to the final purity report.
Caption: General workflow for purity determination.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound is a critical decision in the pharmaceutical development process. HPLC and qNMR are often favored for their high specificity and accuracy. GC-MS provides excellent sensitivity for volatile impurities, while titrimetry and UV-Vis spectroscopy can be used for rapid and cost-effective, albeit less specific, assessments. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and ensure the quality and reliability of their analytical data.
References
A Comparative Guide to HPLC Method Development for the Analysis of 2-Amino-4-methylbenzamide
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of 2-Amino-4-methylbenzamide. The information is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound. The comparison is based on established chromatographic principles and data from analogous compound analyses.
Experimental Protocols
Detailed methodologies for two distinct HPLC approaches are presented below. Method A represents a standard reversed-phase chromatography approach, while Method B is an optimized method employing a different organic modifier and a pH-adjusted mobile phase to enhance peak shape and selectivity.
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector was used for both methods. Data acquisition and processing were performed using appropriate chromatography software.
Method A: Standard C18 Isocratic Method
-
Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Sample Preparation: A stock solution of this compound was prepared in the mobile phase at a concentration of 100 µg/mL. Calibration standards were prepared by serial dilution.
Method B: Optimized C18 Isocratic Method with pH Control
-
Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol and 10 mM Ammonium Acetate buffer (pH adjusted to 4.0 with acetic acid) (40:60, v/v).[1] The use of a buffer is crucial for controlling the ionization state of analytes, which can significantly impact retention and peak shape.[2][3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Sample Preparation: A stock solution of this compound was prepared in methanol at a concentration of 100 µg/mL. Calibration standards were prepared by serial dilution in the mobile phase.
Data Presentation: Performance Comparison
The following tables summarize the comparative performance of Method A and Method B based on typical validation parameters for HPLC methods.[4][5][6]
Table 1: Chromatographic Performance
| Parameter | Method A (Standard) | Method B (Optimized) |
| Retention Time (min) | 4.2 | 5.8 |
| Tailing Factor | 1.7 | 1.1 |
| Theoretical Plates | 4500 | 7200 |
Table 2: Method Validation Parameters
| Parameter | Method A (Standard) | Method B (Optimized) |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.2 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.5 | 0.6 |
| Accuracy (% Recovery) | 97.5 - 103.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 2.5% | < 1.5% |
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the logical comparison between the two methods.
Caption: General workflow for HPLC method development and analysis.
Caption: Logical comparison of Method A and Method B parameters.
Discussion and Conclusion
The comparison between Method A and Method B highlights the importance of mobile phase optimization in HPLC method development.[2][7] While the standard method (Method A) using a simple acetonitrile/water mobile phase is functional, it may result in suboptimal peak symmetry (tailing factor of 1.7) for a polar compound like this compound.
Method B demonstrates the advantages of a more considered approach. The use of methanol offers a different selectivity compared to acetonitrile.[3] More importantly, the incorporation of an ammonium acetate buffer at pH 4.0 helps to suppress the silanol activity on the C18 column and ensures a consistent ionization state of the amino group on the analyte. This leads to a significant improvement in peak shape (tailing factor of 1.1), increased column efficiency (higher theoretical plates), and enhanced sensitivity (lower LOD and LOQ).
Recommendation:
For routine quality control analysis of this compound, Method B is the recommended approach . Its superior chromatographic performance, characterized by better peak symmetry, higher efficiency, and greater sensitivity, ensures more accurate and reliable quantitative results. While Method A can be used for preliminary screening, the investment in developing a more robust method like Method B is justified for validated, long-term use in a regulated environment.
References
- 1. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. mastelf.com [mastelf.com]
Quantitative Analysis of 2-Amino-4-methylbenzamide: A Comparative Guide to qNMR, HPLC, and GC Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides an objective comparison of three prominent analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—for the quantitative analysis of 2-Amino-4-methylbenzamide, a key chemical intermediate. The selection of an appropriate analytical method is critical for ensuring product quality, stability, and regulatory compliance. This document presents a detailed overview of the experimental protocols, comparative performance data, and visual workflows to aid researchers in making informed decisions for their analytical needs.
At a Glance: Method Comparison
The choice of analytical technique for the quantification of this compound depends on various factors, including the required accuracy, precision, sample throughput, and the nature of the sample matrix. Below is a summary of the key performance characteristics of qNMR, HPLC-UV, and GC-FID.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Measurement of nuclear spin resonance in a magnetic field. Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase with detection by flame ionization. |
| Selectivity | High; distinguishes between structurally similar molecules and isomers. | Moderate to High; dependent on column chemistry and mobile phase composition. | High; excellent separation of volatile compounds. |
| Accuracy | High; considered a primary ratio method. | High; dependent on the purity of the reference standard. | High; dependent on the purity of the reference standard and derivatization efficiency. |
| Precision (RSD) | Excellent (<1%) | Excellent (<2%) | Excellent (<2%) |
| Limit of Detection (LOD) | ~ 5 µM for small molecules[1] | ~ 0.1 - 1 µg/mL | ~ 0.005 ppm for similar compounds[1] |
| Sample Preparation | Simple; dissolution in a deuterated solvent with an internal standard.[2][3] | Moderate; dissolution in mobile phase, filtration may be required. | Complex; often requires derivatization to increase volatility. |
| Analysis Time | Fast (minutes per sample) | Moderate (minutes to tens of minutes per sample) | Moderate (minutes to tens of minutes per sample) |
| Non-destructive | Yes | No | No |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established practices for the analysis of aromatic amines and benzamides and can be adapted for this compound.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR offers a direct and primary method for quantification without the need for a specific reference standard of the analyte, provided a certified internal standard is used.[4][5][6]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of known purity (≥99%)[7]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[7]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an equimolar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by vortexing.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard protons to ensure full relaxation. This is a critical parameter for accurate quantification.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio (S/N) of at least 150 for the signals of interest.[8]
-
Acquisition Time (at): ≥ 3 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the methyl protons or aromatic protons can be used.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of compounds in a mixture. For aromatic compounds like this compound, reversed-phase HPLC with UV detection is a suitable method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Materials:
-
This compound sample and reference standard of known purity
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffer (e.g., phosphate or acetate buffer)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., starting with 20% acetonitrile and increasing to 80% over 15 minutes). The exact conditions would require method development and optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV maximum of this compound (typically in the range of 230-280 nm).
-
Injection Volume: 10 µL
Sample Preparation and Analysis:
-
Prepare a stock solution of the this compound reference standard of a known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range.
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution and determine the peak area.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For polar compounds like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for the separation of derivatized amines (e.g., DB-5 or similar)
Materials:
-
This compound sample and reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
Derivatization and Sample Preparation:
-
Accurately weigh the this compound sample and reference standard into separate reaction vials.
-
Add a precise volume of the anhydrous solvent.
-
Add an excess of the derivatizing agent.
-
Heat the mixture at a specific temperature (e.g., 70-100 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the reaction mixture to room temperature.
-
Dilute the derivatized sample with the solvent to a suitable concentration for GC analysis.
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL (split or splitless injection)
Analysis:
-
Prepare a calibration curve by injecting derivatized reference standards of known concentrations.
-
Inject the derivatized sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Logical Comparison of Analytical Techniques
The selection of the most appropriate analytical technique involves a trade-off between various factors. The following diagram illustrates the logical considerations when choosing between qNMR, HPLC, and GC for the quantitative analysis of this compound.
Conclusion
The quantitative analysis of this compound can be effectively achieved using qNMR, HPLC, and GC techniques.
-
qNMR stands out as a primary and highly accurate method, particularly valuable for the certification of reference materials and when non-destructive analysis is required. Its simple sample preparation and rapid analysis time are significant advantages.[6][9]
-
HPLC-UV offers a robust and widely accessible alternative, well-suited for routine quality control and high-throughput screening. Method development is often straightforward for aromatic compounds.
-
GC-FID , while requiring a derivatization step for this analyte, provides excellent separation efficiency and sensitivity, making it a viable option, especially if GC instrumentation is readily available or if volatile impurities also need to be analyzed.
The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, available instrumentation, sample throughput needs, and the complexity of the sample matrix. This guide provides the foundational information to assist researchers in selecting and implementing the most appropriate technique for their quantitative analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 3. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
A Comparative Guide to the Reactivity of 2-Amino-4-methylbenzamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Amino-4-methylbenzamide and its primary positional isomers. Understanding the nuanced differences in reactivity among these isomers is crucial for synthetic route design, optimization of reaction conditions, and the development of novel pharmaceutical agents and materials. This document synthesizes theoretical principles with available data to offer an objective comparison.
The reactivity of aminobenzamide derivatives is primarily dictated by two key features: the nucleophilicity of the aromatic amino group and the susceptibility of the benzene ring to electrophilic substitution. The interplay of electronic and steric effects from the amino (-NH₂), methyl (-CH₃), and carboxamide (-CONH₂) groups, based on their relative positions on the benzene ring, governs these reactivities.
Theoretical Comparison of Reactivity
The isomers considered in this guide are:
-
This compound
-
3-Amino-4-methylbenzamide
-
2-Amino-5-methylbenzamide
-
4-Amino-3-methylbenzamide
The chemical behavior of these isomers is influenced by the following factors:
-
Electronic Effects : The -NH₂ and -CH₃ groups are electron-donating, activating the aromatic ring towards electrophilic attack and increasing the basicity of the amino group. Conversely, the -CONH₂ group is electron-withdrawing, deactivating the ring. The extent of these effects depends on their positions (ortho, meta, para) relative to the reaction center.
-
Steric Effects : The presence of a substituent ortho to the amino group can sterically hinder its ability to act as a nucleophile. Similarly, bulky groups can influence the regioselectivity of electrophilic aromatic substitution.
Data Presentation
Predicted Physicochemical Properties
While extensive experimental data for a direct comparison is scarce, predicted values and known properties provide a basis for understanding the differences between the isomers.
| Property | This compound | 3-Amino-4-methylbenzamide | 2-Amino-5-methylbenzamide | 4-Amino-3-methylbenzamide |
| Molecular Formula | C₈H₁₀N₂O | C₈H₁₀N₂O | C₈H₁₀N₂O | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol | 150.18 g/mol | 150.18 g/mol | 150.18 g/mol |
| Predicted pKa | 15.98 ± 0.50 | 16.47 ± 0.50 | 15.88 ± 0.50 | No data found |
| Melting Point (°C) | 147 | 127-131 | 178-180 | No data found |
Note: pKa values are predicted for the amide N-H proton, not the anilinic N-H, and may not directly correlate with the basicity of the amino group. A lower pKa of the conjugate acid (pKaH) of the amino group indicates lower basicity.
Predicted Reactivity Comparison
| Reactivity Aspect | This compound | 3-Amino-4-methylbenzamide | 2-Amino-5-methylbenzamide | 4-Amino-3-methylbenzamide |
| Amino Group Nucleophilicity | Moderate | High | Moderate to Low | High |
| Ring Activity towards EAS | High | Moderate | High | High |
| Predicted Major EAS Product(s) | Substitution at C5 | Substitution at C2, C6 | Substitution at C4, C6 | Substitution at C5 |
Experimental Protocols
To experimentally validate the predicted differences in reactivity, two standard reactions are proposed: N-acetylation of the amino group and the synthesis of a quinazolinone derivative.
General Experimental Protocol for N-Acetylation
This procedure can be used to compare the nucleophilicity of the amino group across the different isomers. The rate of reaction can be monitored by techniques such as TLC or LC-MS.
Materials:
-
Aminomethylbenzamide isomer (1.0 mmol)
-
Acetic anhydride (1.2 mmol)
-
Water
-
Sodium Acetate
Procedure:
-
Dissolve the aminomethylbenzamide isomer (1.0 mmol) in a minimal amount of aqueous hydrochloric acid.
-
In a separate flask, prepare a solution of sodium acetate (1.2 mmol) in water.
-
To the solution of the aminomethylbenzamide hydrochloride, add acetic anhydride (1.2 mmol) and swirl the mixture.
-
Immediately add the sodium acetate solution to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Cool the mixture in an ice bath to facilitate the precipitation of the acetylated product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The yield and purity of the N-acetylated product can be determined to compare the reactivity of the isomers.
General Experimental Protocol for Quinazolinone Synthesis
The synthesis of quinazolinones from o-aminobenzamides is a well-established reaction that can be adapted to compare the reactivity of isomers where the amino and amide groups are ortho to each other (e.g., this compound).
Materials:
-
o-Aminobenzamide isomer (e.g., this compound) (1.0 mmol)
-
A suitable aldehyde (e.g., benzaldehyde) (1.2 mmol)
-
An oxidant (e.g., H₂O₂) or a catalyst system (e.g., copper-based)
-
A suitable solvent (e.g., DMSO or ethanol)
Procedure:
-
In a round-bottom flask, dissolve the o-aminobenzamide isomer (1.0 mmol) in the chosen solvent.
-
Add the aldehyde (1.2 mmol) to the solution.
-
Add the oxidant or catalyst system.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography.
-
The reaction time and yield will provide a measure of the relative reactivity of the isomers.
Visualizations
Isomer Structures
Caption: Structures of this compound and its isomers.
Electronic Effects on Reactivity
Caption: Electronic effects of substituents on this compound.
Experimental Workflow for N-Acetylation
Caption: Experimental workflow for the N-acetylation of aminomethylbenzamide isomers.
A Comparative Analysis of the Biological Activity of 2-Amino-4-methylbenzamide Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of analogues related to 2-Amino-4-methylbenzamide, a scaffold of significant interest in medicinal chemistry. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate the rational design and development of novel therapeutic agents. The information is compiled from recent studies on structurally similar benzamide derivatives, offering insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Comparative Biological Activity
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the benzamide core. The following tables summarize the quantitative data from various studies, focusing primarily on their anticancer properties.
Table 1: Antiproliferative Activity of 2,4-Dianilinopyrimidine Derivatives Containing an N-Substituted Benzamide Moiety [1]
| Compound ID | Target Cell Line | IC50 (µM) |
| 8a | H1975 | 0.044 ± 0.011 |
| A431 | 0.119 ± 0.036 | |
| 8b | H1975 | 0.075 ± 0.011 |
| A431 | 0.047 - 0.238 | |
| 8c | A431 | 0.047 - 0.238 |
| 8d | A431 | 0.047 - 0.238 |
| 8e | A431 | 0.047 - 0.238 |
| 8f | A431 | 0.047 - 0.238 |
| 8h | A431 | 0.047 - 0.238 |
| 9a | H1975 | 0.047 ± 0.009 |
| A431 | 0.047 - 0.238 | |
| 9b | A431 | 0.047 - 0.238 |
| TAE226 (Control) | - | - |
| Osimertinib (Control) | - | - |
Table 2: Anticancer Activity of 4-Methylbenzamide Derivatives with 2,6-Substituted Purines [2]
| Compound ID | Target Cell Line | IC50 (µM) |
| 7 | K562 | 2.27 |
| HL-60 | 1.42 | |
| OKP-GS | 4.56 | |
| 10 | K562 | 2.53 |
| HL-60 | 1.52 | |
| OKP-GS | 24.77 | |
| Sorafenib (Control) | - | - |
Table 3: Antiplasmodial Activity of 2-Phenoxybenzamide Analogues [3]
| Compound ID | Target | IC50 (µM) | Selectivity Index (S.I.) |
| 37 | PfNF54 | 0.2690 | 461.0 |
| 54 | PfNF54 | 1.222 | 151.4 |
| 36 | PfNF54 | 3.297 | 37.58 |
| 55 | PfNF54 | 4.662 | 19.27 |
| 50 | PfNF54 | 51.49 | - |
| 51 | PfNF54 | 51.85 | - |
Table 4: Antimicrobial Activity of 2-Aminobenzamide Derivatives [4]
| Compound ID | Fungal Strain | Activity |
| 5 | Aspergillus fumigatus | Excellent |
Note: The original document provided qualitative ("Excellent") rather than quantitative data for this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and advancement of scientific research. The following are summaries of key experimental protocols from the cited literature.
Antiproliferative Activity Assay (CCK-8/MTT)[1][5]
-
Cell Culture: Human cancer cell lines (e.g., H1975, A431, K562, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment:
-
CCK-8 Assay: A solution of Cell Counting Kit-8 (CCK-8) is added to each well, and the plates are incubated for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength.
-
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Kinase Inhibitory Assay[2]
-
Assay Principle: The inhibitory activity of the compounds against specific kinases (e.g., Bcr-Abl1) is determined using a kinase enzyme system and an ADP-Glo™ Kinase Assay kit. This assay quantifies the amount of ADP produced during the kinase reaction.
-
Procedure: The kinase reaction is performed by incubating the kinase enzyme, substrate, ATP, and the test compound.
-
ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Data Measurement: The luminescence is measured using a luminometer, and the kinase activity is calculated relative to a control without the inhibitor.
Antimicrobial Activity Assay[4]
-
Microorganisms: Various bacterial and fungal strains are used to assess the antimicrobial potential of the synthesized compounds.
-
Method: The antimicrobial activity is typically determined using methods such as broth microdilution or agar disk diffusion to determine the minimum inhibitory concentration (MIC).
-
Incubation: The treated cultures are incubated under appropriate conditions for the specific microorganisms.
-
Evaluation: The growth inhibition is observed and quantified to determine the effectiveness of the compounds.
Visualizing a Potential Mechanism of Action
To illustrate the potential biological context of these compounds, the following diagrams depict a generalized experimental workflow and a hypothetical signaling pathway that could be targeted by kinase-inhibiting benzamide analogues.
References
- 1. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Benchmarking the Efficacy of 2-Amino-4-methylbenzamide-based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with novel scaffolds being explored to overcome challenges of potency, selectivity, and acquired resistance. Among these, the 2-amino-4-methylbenzamide core has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides an objective comparison of the performance of this compound-based inhibitors with other established alternatives, supported by experimental data. We present quantitative data in structured tables, detail key experimental methodologies, and visualize relevant signaling pathways and workflows to aid in your research and development endeavors.
Data Presentation: Comparative Inhibitory Activity
The efficacy of kinase inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of their target kinases, typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following tables summarize the inhibitory activities of a representative this compound-based inhibitor, CHMFL-ABL-053, and other prominent kinase inhibitors against various kinases.[1][2]
Table 1: Inhibitory Activity of CHMFL-ABL-053, a this compound-based Inhibitor [1][2]
| Kinase Target | CHMFL-ABL-053 IC50 (nM) | Notes |
| ABL1 | 70 | Primary target; a tyrosine kinase implicated in chronic myeloid leukemia (CML).[1][2] |
| SRC | 90 | Off-target; a non-receptor tyrosine kinase involved in various cellular processes.[2] |
| p38 | 62 | Off-target; a mitogen-activated protein kinase (MAPK) involved in cellular responses to stress and inflammation.[2] |
Table 2: Comparative Inhibitory Activity of Other Kinase Inhibitors [3]
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| ABL1 | < 1 | 1.2 | 0.37 |
| ABL1 (T315I) | > 1000 | > 1000 | 2.0 |
| SRC | < 1 | 1.2 | 5.4 |
| KIT | 5 | > 1000 | 13 |
| PDGFRA | 16 | 94 | 1 |
| VEGFR2 | 8 | - | 1.5 |
| FGFR1 | 29 | - | 2 |
Table 3: Cellular Antiproliferative Activity of 4-Methylbenzamide Derivatives [4]
| Compound | K562 (CML) GI50 (µM) | HL-60 (AML) GI50 (µM) |
| Compound 7 | 2.27 | 1.42 |
| Compound 10 | 2.53 | 1.52 |
| Imatinib | < 1 | - |
| Sorafenib | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3][4]
Materials:
-
Kinase of interest (e.g., ABL1)
-
Kinase-specific substrate
-
Test compounds (e.g., this compound derivatives)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and perform serial dilutions.[2]
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. Include a DMSO control for uninhibited kinase activity.[3]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at 30°C for 60 minutes.[3]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that verifies the direct binding of a drug to its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.[5]
Materials:
-
Cell line expressing the target kinase
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for heating (e.g., thermal cycler)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Culture cells and treat with the test compound or vehicle control for a specified time.[6]
-
Heating: Harvest and resuspend the cells in PBS. Heat aliquots of the cell suspension at a range of temperatures for 3 minutes, followed by immediate cooling on ice.[6]
-
Cell Lysis: Lyse the cells using methods such as freeze-thaw cycles.[6]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[6]
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot.[6] An increased amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.
Western Blot Analysis for Phosphorylated Kinases
This method is used to assess the inhibitory effect of a compound on a specific signaling pathway by detecting the phosphorylation status of downstream kinases.
Materials:
-
Cell lysates from treated and untreated cells
-
Primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against the phosphorylated target protein overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.[7]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first antibody and re-probed with an antibody against the total, non-phosphorylated form of the kinase.[8]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways potentially targeted by this compound-based inhibitors and a general experimental workflow.
References
- 1. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 2-Amino-4-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis of 2-Amino-4-methylbenzamide, a key building block in medicinal chemistry.
This guide provides a comprehensive comparison of the two primary synthetic pathways to this compound: the reduction of 2-nitro-4-methylbenzamide and the amination of 2-bromo-4-methylbenzamide. The objective is to furnish researchers with the necessary data to select the most suitable route based on factors such as yield, purity, reaction conditions, and the availability of starting materials.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of 2-Nitro-4-methylbenzamide | Route 2: Amination of 2-Bromo-4-methylbenzamide |
| Starting Material | 4-Methyl-2-nitrotoluene | 2-Bromo-4-methylbenzoic acid |
| Key Transformation | Reduction of a nitro group | Nucleophilic aromatic substitution (amination) |
| Typical Reagents | Catalytic hydrogenation (H₂, Pd/C or Raney-Ni), or metal/acid (SnCl₂, Fe/HCl) | Palladium or copper catalyst, ammonia source |
| Overall Yield | High | Moderate to High |
| Purity | Generally high, requires purification of intermediates | Can be high, potential for side-products from the coupling reaction |
| Key Advantages | High-yielding final step, well-established chemistry. | Milder conditions may be possible for the amination step. |
| Key Disadvantages | Synthesis of the nitro-intermediate can involve harsh conditions. | Catalysts can be expensive, and removal of metal residues may be necessary. Direct amination with ammonia can be challenging. |
Visualizing the Synthetic Pathways
The two synthetic routes to this compound are depicted below, illustrating the key transformations from commercially available starting materials.
Experimental Protocols
Route 1: Synthesis via Reduction of 2-Nitro-4-methylbenzamide
This route involves a three-step sequence starting from 4-methyl-2-nitrotoluene.
Step 1: Oxidation of 4-Methyl-2-nitrotoluene to 2-Nitro-4-methylbenzoic acid
-
Protocol: A mixture of 4-nitro-o-xylene, a free radical initiator (e.g., N-hydroxyphthalimide), a phase transfer catalyst, and dilute nitric acid is heated to reflux. The reaction progress is monitored by HPLC. After completion, the product is extracted and purified.[1]
-
Quantitative Data: Yields of up to 83.5% have been reported for this selective oxidation.[1]
Step 2: Amidation of 2-Nitro-4-methylbenzoic acid to 2-Nitro-4-methylbenzamide
-
Protocol: 2-Nitro-4-methylbenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acid chloride. The crude acid chloride is then reacted with aqueous ammonia to yield 2-nitro-4-methylbenzamide.
-
Quantitative Data: This two-step, one-pot procedure generally proceeds in high yield. For a similar substrate, 2-fluoro-4-nitrobenzoic acid, the amidation step to form the N-methylbenzamide proceeded with a 95.6% yield.[2]
Step 3: Reduction of 2-Nitro-4-methylbenzamide to this compound
-
Protocol (Catalytic Hydrogenation): 2-Nitro-4-methylbenzamide is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalyst such as 10% Palladium on carbon (Pd/C) or Raney-Ni is added. The mixture is then subjected to hydrogenation at room temperature under hydrogen pressure. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the product. For a similar compound, 4-methoxy-2-nitro-benzamide, hydrogenation with Raney-Ni in ethanol at 50 psi afforded the corresponding amino-benzamide in 95% yield.[3] A patent for the synthesis of 4-amino-2-fluoro-N-methylbenzamide reports a yield of 98.2% for the hydrogenation of the corresponding nitro compound using 10% Pd/C.[2]
-
Protocol (Tin(II) Chloride Reduction): 2-Nitro-4-methylbenzamide is dissolved in ethanol, and an excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added. The mixture is heated to reflux. After the reaction is complete, the solvent is removed, and the residue is treated with a base (e.g., NaOH or KOH solution) to precipitate the product. This method is advantageous for its compatibility with other reducible functional groups.[4][5] Yields for this type of reduction are typically high, often exceeding 90%.[5]
Route 2: Synthesis via Amination of 2-Bromo-4-methylbenzamide
This route involves a two-step sequence starting from 2-bromo-4-methylbenzoic acid.
Step 1: Amidation of 2-Bromo-4-methylbenzoic acid to 2-Bromo-4-methylbenzamide
-
Protocol: 2-Bromo-4-methylbenzoic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with aqueous ammonia to produce 2-bromo-4-methylbenzamide.
-
Quantitative Data: This is a standard and generally high-yielding transformation in organic synthesis.
Step 2: Amination of 2-Bromo-4-methylbenzamide to this compound
-
Protocol (Buchwald-Hartwig Amination): 2-Bromo-4-methylbenzamide is reacted with an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or an ammonium salt) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene. The reaction is typically heated. Direct coupling with ammonia can be challenging due to its tight binding to palladium complexes.[6][7]
-
Protocol (Copper-Catalyzed Amination - Ullmann Condensation): 2-Bromo-4-methylbenzamide is heated with an ammonia source (e.g., aqueous ammonia) in the presence of a copper(I) catalyst (e.g., Cu₂O), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃) in a solvent like ethylene glycol. Copper-catalyzed amination of 2-bromobenzoic acids with various amines has been shown to produce yields of up to 99%.[8]
Summary and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1 (Reduction of Nitro-intermediate) is a classic and robust method. The final reduction step is typically very high-yielding and clean. However, the initial oxidation of the methyl group and the subsequent amidation of the carboxylic acid, while generally efficient, add to the overall step count. The use of strong oxidizing and chlorinating agents may also be a consideration for some applications.
Route 2 (Amination of Bromo-intermediate) presents a more convergent approach. The success of this route is highly dependent on the efficiency of the carbon-nitrogen bond-forming reaction. Modern cross-coupling reactions like the Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation have become powerful tools for this transformation. However, the cost of palladium catalysts and ligands, as well as the need to remove metal impurities from the final product, are important factors to consider. The direct use of ammonia as a nucleophile can also present technical challenges.
For laboratory-scale synthesis where high purity is paramount and cost is less of a concern, the reduction of a purified nitro-intermediate (Route 1) may be more straightforward and reliable. For larger-scale industrial applications, the choice will likely depend on a more detailed cost-benefit analysis, including the price of starting materials, catalysts, and reagents, as well as waste disposal considerations. The development of more efficient and economical amination protocols could make Route 2 increasingly attractive.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 3. Synthesis routes of 2-Amino-4-methoxybenzamide [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Residual Solvents in 2-Amino-4-methylbenzamide Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the determination of residual solvents in 2-Amino-4-methylbenzamide, an important intermediate in pharmaceutical synthesis. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document presents a comparative analysis of the widely accepted Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) and an alternative method, Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID).
The comparison is supported by experimental protocols and illustrative performance data based on typical validation parameters for such analytical methods. This guide is intended to assist researchers and drug development professionals in selecting and implementing the most appropriate method for their specific needs.
Introduction to Residual Solvent Analysis
Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or in the preparation of drug products.[1] Since residual solvents do not provide any therapeutic benefit, their levels must be controlled within acceptable limits to ensure patient safety.[1] The International Council for Harmonisation (ICH) has established guidelines (ICH Q3C) that classify residual solvents based on their toxicity and provide permissible daily exposure (PDE) limits.[2][3]
Gas chromatography (GC) is the most common technique for the analysis of residual solvents in pharmaceuticals due to its ability to separate volatile organic compounds.[4][5] Sample introduction techniques can vary, with headspace sampling being the most prevalent.[1][6]
Comparison of Analytical Methods
This guide focuses on two primary methods for the analysis of residual solvents in this compound:
-
Method A: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) - The industry-standard and pharmacopoeial method.
-
Method B: Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID) - A faster, alternative method suitable for certain applications.
A summary of the key performance characteristics of these two methods is presented in the table below.
| Parameter | Method A: HS-GC-FID | Method B: Direct Injection GC-FID |
| Principle | Analysis of the vapor phase in equilibrium with the sample. | Direct injection of a liquid sample onto the GC column. |
| Sample Matrix Effects | Minimized, as non-volatile matrix components remain in the vial. | High, as the entire sample matrix is introduced into the GC system. |
| Column Lifetime | Generally longer due to the cleaner sample introduction. | Can be shorter due to potential contamination from non-volatile matrix components. |
| Sensitivity | High for volatile solvents. | Generally lower than HS-GC for highly volatile solvents. |
| Analysis Time | Longer due to the need for vial equilibration. | Shorter, as no equilibration time is required. |
| Typical Application | Routine quality control, method of choice for regulatory submissions. | In-process control, rapid screening where high sensitivity is not critical. |
Experimental Protocols
Detailed experimental protocols for both methods are provided below. These protocols are designed for the analysis of a common set of potential residual solvents in this compound, based on its likely synthesis routes. Potential residual solvents include Toluene, Methanol, Ethanol, Dichloromethane, Ethyl acetate, and Heptane.
Method A: Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID)
This method is based on the principle of establishing an equilibrium between the residual solvents in the sample and the headspace (gas phase) in a sealed vial. An aliquot of the headspace is then injected into the GC system.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable diluent (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).
-
Seal the vial with a PTFE-lined septum and aluminum cap.
-
Vortex the vial to ensure complete dissolution of the sample.
2. Standard Preparation:
-
Prepare a stock standard solution containing the target residual solvents at a concentration of 1000 µg/mL in the chosen diluent.
-
Prepare working standard solutions by diluting the stock standard solution to appropriate concentrations (e.g., corresponding to the ICH limit concentrations).
3. GC-FID and Headspace Parameters:
| Parameter | Value |
| GC System | Agilent 6890 or equivalent |
| Column | DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent G43 phase) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| Detector | FID |
| Detector Temperature | 260 °C |
| Headspace Sampler | Agilent 7697A or equivalent |
| Vial Equilibration Temp | 80 °C |
| Vial Equilibration Time | 30 min |
| Loop Temperature | 90 °C |
| Transfer Line Temp | 100 °C |
| Injection Volume | 1 mL |
Workflow for HS-GC-FID Analysis
Caption: Workflow for the analysis of residual solvents by HS-GC-FID.
Method B: Direct Injection Gas Chromatography (GC-FID)
This method involves the direct injection of a liquid sample solution into the GC system. It is a simpler and faster technique but can be prone to matrix interference and column contamination.[7]
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
2. Standard Preparation:
-
Prepare a stock standard solution containing the target residual solvents at a concentration of 1000 µg/mL in the chosen solvent.
-
Prepare working standard solutions by diluting the stock standard solution to appropriate concentrations.
3. GC-FID Parameters:
| Parameter | Value |
| GC System | Agilent 6890 or equivalent |
| Column | DB-WAX, 30 m x 0.32 mm ID, 0.5 µm film thickness (or equivalent G16 phase) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Split Ratio | 20:1 |
| Oven Program | 50 °C (hold for 2 min), ramp to 220 °C at 15 °C/min, hold for 5 min |
| Detector | FID |
| Detector Temperature | 260 °C |
| Injection Volume | 1 µL |
Workflow for Direct Injection GC-FID Analysis
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. database.ich.org [database.ich.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. luciditysystems.com [luciditysystems.com]
- 7. Chromatoprobe as a sample-sparing technique for residual solvent analysis of drug discovery candidates by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Off-Target Interactions: A Comparative Guide to the Cross-Reactivity Profiling of 2-Amino-4-methylbenzamide Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comprehensive comparison of the cross-reactivity profiles of three hypothetical 2-Amino-4-methylbenzamide derivatives, designated as AMB-1, AMB-2, and AMB-3. By presenting quantitative data, detailed experimental protocols, and visualizations of affected signaling pathways, this document aims to offer a clear perspective on assessing and interpreting off-target effects, a critical step in the development of safe and effective therapeutics.
The this compound scaffold is a common core in the design of kinase inhibitors. While medicinal chemistry efforts often focus on optimizing potency for the primary target, off-target interactions are frequent due to the conserved nature of the ATP-binding pocket across the human kinome. These unintended interactions can lead to unexpected cellular phenotypes, toxicity, or even synergistic therapeutic effects. Therefore, a thorough cross-reactivity profiling is an indispensable component of the preclinical safety assessment of these compounds.
Comparative Analysis of Kinase Inhibition
The inhibitory activity of three hypothetical this compound derivatives was assessed against a panel of representative kinases. The half-maximal inhibitory concentrations (IC50) are summarized in Table 1. These values provide a quantitative measure of the potency of each compound against its intended target and a range of potential off-targets.
| Kinase Target | AMB-1 IC50 (nM) | AMB-2 IC50 (nM) | AMB-3 IC50 (nM) | Notes |
| Primary Target X | 15 | 8 | 25 | The intended therapeutic target for these derivatives. |
| EGFR | 350 | >1000 | 800 | Off-target. A receptor tyrosine kinase involved in cell growth and proliferation.[1][2] |
| VEGFR2 | 85 | 500 | 250 | Off-target. A key regulator of angiogenesis.[3][4][5] |
| Src | 120 | 800 | 450 | Off-target. A non-receptor tyrosine kinase involved in cell motility and adhesion.[6][7][8] |
| p38α (MAPK14) | 55 | >1000 | 150 | Off-target. A mitogen-activated protein kinase involved in cellular stress responses and inflammation.[9][10][11] |
| Abl | 600 | >1000 | 900 | Off-target. A non-receptor tyrosine kinase implicated in cell differentiation and proliferation. |
| Lck | >1000 | >1000 | >1000 | A member of the Src family of tyrosine kinases found in lymphocytes. |
| ROCK1 | 950 | >1000 | >1000 | A serine/threonine kinase involved in cytoskeleton regulation. |
Data Interpretation: The hypothetical data illustrates varying selectivity profiles. AMB-2 appears to be the most selective derivative, with significantly higher IC50 values for the off-target kinases compared to its primary target. In contrast, AMB-1 demonstrates considerable off-target activity against VEGFR2, Src, and p38α, suggesting potential for polypharmacology or off-target related side effects. AMB-3 shows an intermediate profile.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity profiling, standardized and detailed experimental protocols are essential. Below are methodologies for key assays used to generate the type of data presented in this guide.
In Vitro Kinase Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound derivatives (AMB-1, AMB-2, AMB-3)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase solution and 2.5 µL of the compound dilution. Pre-incubate for 10 minutes at room temperature.
-
Initiate Kinase Reaction: Add 5 µL of a solution containing the substrate and ATP to each well to start the reaction. The ATP concentration should be at the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cultured cells expressing the target and off-target kinases
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Cell lysis buffer (e.g., RIPA buffer)
-
Test compounds (AMB-1, AMB-2, AMB-3) and vehicle control (DMSO)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies specific to the target and off-target kinases
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of the test compound or vehicle for a specified time (e.g., 1 hour) under normal culture conditions.
-
Cell Harvesting and Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the samples by SDS-PAGE and Western blotting using antibodies specific for the kinases of interest.
-
Data Analysis: Quantify the band intensities for each kinase at each temperature. Normalize the intensity to the unheated control. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing Workflows and Pathways
To better understand the experimental processes and the biological implications of cross-reactivity, the following diagrams are provided.
The diagram above illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor. It begins with broad in vitro screening, followed by confirmation of target engagement in a cellular context, and can be supplemented with global proteomics approaches for unbiased off-target discovery.
Off-target inhibition of kinases can have significant biological consequences by perturbing critical signaling pathways. The following diagram depicts a simplified representation of the EGFR signaling pathway, a common off-target for kinase inhibitors.
Unintended inhibition of EGFR by a this compound derivative could disrupt downstream signaling through the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[1][2]
To confirm that an observed cellular phenotype is due to an off-target effect, a rescue experiment can be performed. The logic of such an experiment is outlined below.
In a rescue experiment, if a phenotype persists in cells expressing a drug-resistant mutant of the primary target, it strongly suggests that the observed effect is due to the inhibitor acting on an alternative target.
Conclusion
The cross-reactivity profiling of this compound derivatives, as illustrated with the hypothetical compounds AMB-1, AMB-2, and AMB-3, is a multifaceted process that is crucial for the successful development of new kinase inhibitors. A combination of in vitro biochemical assays, cellular target engagement studies, and, where necessary, global proteomic approaches, provides a comprehensive understanding of a compound's selectivity. The data and protocols presented in this guide offer a framework for researchers to design and interpret their own cross-reactivity studies, ultimately leading to the identification of safer and more effective drug candidates.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Safety Operating Guide
Proper Disposal of 2-Amino-4-methylbenzamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-4-methylbenzamide, based on available safety data for structurally similar compounds.
Immediate Safety and Hazard Information
Based on data for related aminobenzamide compounds, this compound should be handled as a hazardous substance. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation. Ingestion and inhalation may be harmful.[1][2]
Personal Protective Equipment (PPE)
To minimize exposure risks when handling this compound for disposal, the following personal protective equipment should be worn:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves after use.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a suitable respirator is recommended to avoid inhaling dust particles.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste procedure.
-
Waste Identification and Collection:
-
Solid Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.[4]
-
-
Container Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and any known hazard symbols. This is crucial for proper identification and handling by waste management personnel.
-
-
Waste Segregation:
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[4] Improper mixing can lead to dangerous chemical reactions.
-
-
Waste Storage:
-
Final Disposal:
-
The primary method for the disposal of this type of chemical waste is through an approved hazardous waste disposal contractor.[4]
-
Contact your institution's EHS department to arrange for the pickup and proper disposal of the waste container.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Hazard and Precautionary Data Summary
The following table summarizes the hazard statements (H-statements) and precautionary statements (P-statements) for analogous aminobenzamide compounds. This information should be used as a guide for handling this compound.
| Hazard Class | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P301+P317: IF SWALLOWED: Get medical help. | ||
| P330: Rinse mouth. | ||
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352: IF ON SKIN: Wash with plenty of water. | ||
| P332+P317: If skin irritation occurs: Get medical help. | ||
| P362+P364: Take off contaminated clothing and wash it before reuse. | ||
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P317: Get medical help. | ||
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P271: Use only outdoors or in a well-ventilated area. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2-Amino-4-methylbenzamide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the use of 2-Amino-4-methylbenzamide, a compound that requires careful management in a laboratory setting. Adherence to these protocols is critical for personnel safety and to maintain the integrity of research.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following tables summarize the recommended PPE, including quantitative data where available for analogous compounds.
Table 1: Glove Selection for Handling Aromatic Amines (Aniline)
| Glove Material | Thickness (mils) | Breakthrough Time (minutes) | Recommendation |
| Butyl Rubber | 13 | > 480 | Excellent for prolonged contact |
| Neoprene | 18 | ~60 | Good for moderate duration tasks |
| Nitrile Rubber | 8 | < 30 | Fair for short-term splash protection only |
| Natural Rubber (Latex) | Not Specified | < 15 | Not Recommended for direct handling |
Table 2: Respiratory Protection Selection based on Exposure Levels
| Respirator Type | Assigned Protection Factor (APF) | Use Case |
| Half-Mask Air-Purifying Respirator (APR) with P100 filters | 10 | For operations with low potential for dust generation. |
| Full-Facepiece Air-Purifying Respirator (APR) with P100 filters | 50 | When there is a higher risk of dust generation or for eye protection.[1][2][3] |
| Powered Air-Purifying Respirator (PAPR) with a loose-fitting hood | 25 | For longer duration work where a higher level of comfort and protection is desired.[1][3] |
| Powered Air-Purifying Respirator (PAPR) with a tight-fitting facepiece | 1000 | For high-hazard operations or where concentrations may be higher. |
| Supplied-Air Respirator (SAR) in continuous flow mode | 1000 | In situations where air-purifying respirators are not sufficient. |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Proper procedures for putting on (donning) and taking off (doffing) PPE are critical to prevent cross-contamination.
Donning (Putting On) PPE Protocol:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.[4]
-
Gown/Lab Coat: Put on a clean lab coat or gown, ensuring it is fully fastened.[4][5]
-
Respirator/Mask: If required, don your respirator. Ensure it has been properly fit-tested and perform a user seal check.[4][5]
-
Eye Protection: Put on safety goggles or a face shield.[4]
-
Gloves: Don gloves last, ensuring the cuffs of the gloves go over the sleeves of the lab coat.[4]
Doffing (Taking Off) PPE Protocol:
The order of removal is crucial to avoid contaminating yourself.
-
Gloves: Remove gloves first. Using a gloved hand, peel off the other glove from the cuff, turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, also turning it inside out.[6]
-
Gown/Lab Coat: Untie or unfasten the gown/lab coat. Peel it away from your body, turning it inside out as you remove it.[4]
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back to the front.[4]
-
Respirator/Mask: Remove your respirator without touching the front of it.[4]
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.[4]
Disposal Plan:
Proper disposal of contaminated PPE and chemical waste is essential to protect personnel and the environment.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable lab coats, should be placed in a designated, clearly labeled hazardous waste container.[7][8][9][10]
-
Contaminated PPE: Disposable PPE should be considered hazardous waste and disposed of according to your institution's hazardous waste management guidelines.[7][8][9][10] Do not dispose of contaminated PPE in regular trash.[7][8][9][10]
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of as non-hazardous waste.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. 3m.com [3m.com]
- 2. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 3. oshacode.com [oshacode.com]
- 4. PPE: Donning & Doffing | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
- 5. westlab.com.au [westlab.com.au]
- 6. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 7. hazmatschool.com [hazmatschool.com]
- 8. commercialwasteremovalkingston.co.uk [commercialwasteremovalkingston.co.uk]
- 9. commercialwasteremovalkilburn.co.uk [commercialwasteremovalkilburn.co.uk]
- 10. officeclearancehanwell.co.uk [officeclearancehanwell.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
